1,11-Diaminoundecane
Description
The exact mass of the compound 1,11-Undecanediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59818. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecane-1,11-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPWTHGTVSSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061169 | |
| Record name | 1,11-Undecanediamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-08-2 | |
| Record name | 1,11-Undecanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Undecanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Diaminoundecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,11-Undecanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,11-Undecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,11-UNDECANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY337ZST6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,11-Diaminoundecane: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1,11-diaminoundecane, a linear aliphatic diamine that serves as a versatile building block in various chemical syntheses. Its unique properties, stemming from the long undecane chain and two primary amine termini, make it a molecule of significant interest to researchers, scientists, and professionals in drug development and polymer chemistry. This document delves into its core chemical and physical properties, molecular structure, reactivity, and key applications, with a focus on providing field-proven insights and practical methodologies.
Core Chemical and Physical Properties
This compound, also known as undecamethylenediamine, is a solid at room temperature, typically appearing as a white to off-white hygroscopic crystalline substance.[1] The long hydrocarbon chain imparts significant hydrophobicity, while the two primary amine groups at its termini provide sites for hydrogen bonding and chemical reactivity. This duality in its nature governs its solubility and thermal properties.
Tabulated Physical and Chemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₆N₂ | [2][3] |
| Molecular Weight | 186.34 g/mol | [2][3][4] |
| CAS Number | 822-08-2 | [2][3][4] |
| Melting Point | 45 °C | [1] |
| Boiling Point | 152 °C at 10 mmHg | [1] |
| Density (Predicted) | 0.856 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 10.97 ± 0.10 | [1] |
| Solubility | Slightly soluble in acetonitrile and chloroform.[1] Due to its long hydrophobic undecane chain, it is expected to have limited solubility in water but better solubility in non-polar organic solvents like hexane or toluene.[5] The amine groups can enhance solubility in more polar organic solvents like alcohols.[5] | [1][5] |
| Stability | Hygroscopic | [1] |
Note: Predicted values are based on computational models and should be considered as estimates.
Molecular Structure and Conformation
The structural foundation of this compound is a flexible chain of eleven methylene (-CH₂-) groups capped at both ends by primary amino (-NH₂) groups. This linear structure allows for a high degree of conformational freedom.
Structural Representation
The two-dimensional and three-dimensional structures of this compound are fundamental to understanding its reactivity and intermolecular interactions.
References
- 1. This compound CAS#: 822-08-2 [m.chemicalbook.com]
- 2. 1,11-Undecanediamine (CAS 822-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,11-Undecanediamine [webbook.nist.gov]
- 4. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 1,11-Diaminoundecane: Properties, Synthesis, and Applications in Scientific Research
This guide provides a comprehensive technical overview of 1,11-diaminoundecane, a versatile linear aliphatic diamine. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical characteristics, outlines a principal synthetic route, and explores its applications as a crucial building block and chemical linker in various scientific fields.
Introduction: The Versatility of a C11 Diamine
This compound, also known as undecamethylenediamine, is a bifunctional organic molecule characterized by an eleven-carbon aliphatic chain capped at both ends by primary amine groups (-NH₂). This structure imparts a unique combination of flexibility, hydrophobicity from its hydrocarbon backbone, and reactivity from its terminal amino groups. These features make it a valuable intermediate and building block in polymer chemistry, materials science, and notably, in the design and synthesis of complex molecules for pharmaceutical and biomedical applications. Its ability to act as a long, flexible linker is particularly crucial in the development of novel therapeutic agents and probes.
Physicochemical Properties
The fundamental properties of this compound are critical for its application in experimental design, dictating its solubility, reactivity, and handling requirements. Key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 822-08-2 | [1][2][3] |
| Molecular Formula | C₁₁H₂₆N₂ | [1][2][3] |
| Molecular Weight | 186.34 g/mol | [1][2] |
| Melting Point | 45 °C | |
| Boiling Point | 152 °C at 10 mmHg | |
| Appearance | White to off-white solid or crystals | |
| Solubility | Slightly soluble in acetonitrile and chloroform. | |
| pKa | 10.97 (Predicted) | |
| IUPAC Name | Undecane-1,11-diamine | [1][2][3] |
Synthesis of this compound
While several synthetic pathways can yield diamines, a common and effective strategy involves the nucleophilic substitution of a corresponding dihalide. The synthesis from 1,11-dibromoundecane using an excess of ammonia is a foundational method. Another prominent method is the reductive amination of a dialdehyde.
Representative Synthetic Workflow: From 1,11-Dibromoundecane
This two-step process involves the initial formation of a quaternary ammonium salt followed by hydrolysis or the direct reaction with a protected form of ammonia, like phthalimide (Gabriel synthesis), to avoid over-alkylation. A more direct, albeit higher pressure, method is ammonolysis.
Experimental Protocol: Conceptual Outline for Reductive Amination
Reductive amination is a highly versatile method for forming amines from carbonyl compounds.[4] This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For synthesizing this compound, the starting material would be undecanedial.
Materials:
-
Undecanedial
-
Ammonia (in a suitable solvent like methanol)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or H₂ over a catalyst like Rhodium)[1][4]
-
Methanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a reaction vessel suitable for pressure reactions (if using H₂/catalyst), dissolve undecanedial in methanol.
-
Amine Addition: Add a solution of ammonia in methanol to the vessel. The reaction is typically stirred at room temperature to facilitate the formation of the di-imine intermediate.
-
Reduction:
-
Method A (Catalytic Hydrogenation): Introduce a rhodium-on-carbon catalyst to the mixture. Pressurize the vessel with hydrogen gas (e.g., 30 bar) and heat to approximately 100 °C.[1]
-
Method B (Chemical Reduction): Slowly add sodium cyanoborohydride to the reaction mixture at a controlled temperature (e.g., 0-25 °C). This reducing agent is particularly effective as it selectively reduces the imine in the presence of the starting aldehyde.[4]
-
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Isolation:
-
After the reaction is complete, the catalyst (if used) is filtered off.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde or non-basic impurities.
-
The aqueous layer is then made basic with a concentrated sodium hydroxide solution.
-
The product, this compound, is extracted into an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization.
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, allowing it to act as a linker to connect two other molecular entities. The eleven-carbon chain provides significant spatial separation and flexibility between the conjugated moieties.
As a Flexible Linker in Bioactive Molecules
In drug design, connecting two pharmacophores or a pharmacophore and a targeting moiety can lead to compounds with enhanced affinity, selectivity, or novel mechanisms of action. The undecane chain is a common choice for a hydrophobic, flexible tether. For instance, it has been used to synthesize bis-tetrahydroisoquinoline derivatives, which have been investigated for their biological activities.
Use in Polyamide Synthesis
In materials science, this compound serves as a monomer in the synthesis of specialty polyamides (nylons). By reacting with a dicarboxylic acid (or its derivative), it undergoes polycondensation to form a long-chain polymer. The length of the diamine (eleven carbons) influences the physical properties of the resulting polyamide, such as its melting point, flexibility, and moisture absorption.
Immunotherapy Applications
There is emerging interest in the use of diamines in therapeutic contexts. For example, this compound has been mentioned in the context of immunotherapy for treating plaque-forming diseases, although specific mechanisms and clinical applications are still under investigation.
Safe Handling and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is classified as causing skin and serious eye irritation.[5] It is crucial to avoid direct contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of water. If irritation occurs, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is recommended to store in a refrigerator and protect from moisture. The compound is noted to be hygroscopic.
Conclusion
This compound is a chemical of significant utility, bridging the gap between simple building blocks and complex functional molecules. Its well-defined structure, characterized by a long aliphatic chain and two terminal amine groups, provides a predictable and versatile platform for chemical synthesis. For researchers in drug discovery, it offers a reliable tool for constructing bifunctional molecules and probes. In polymer science, it is a key monomer for tuning material properties. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in scientific innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. 1,11-Dibromoundecane | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 1,11-Diaminoundecane for Research and Development
Introduction: Understanding 1,11-Diaminoundecane
This compound (CAS No: 822-08-2), also known as undecamethylenediamine, is a linear aliphatic diamine with the chemical formula C₁₁H₂₆N₂.[1][2] This bifunctional molecule, possessing primary amine groups at both ends of an eleven-carbon chain, serves as a versatile building block in various chemical syntheses. Its applications are found in the development of polymers, polyamides, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] The reactivity of the terminal amine groups makes it a valuable component in creating long-chain polymers and in the preparation of various organic compounds.[2][5] However, the same reactivity that makes this compound a useful reagent also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols during its handling and use in a laboratory setting. This guide provides an in-depth overview of the safety data for this compound and outlines best practices for its safe handling to protect researchers, scientists, and drug development professionals.
PART 1: Unpacking the Safety Data Sheet (SDS) of this compound
A Safety Data Sheet (SDS) is the primary source of information regarding the hazards of a chemical and the necessary precautions for its safe use. The following sections break down the key components of the SDS for this compound, providing a comprehensive understanding of its risk profile.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][6]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][6]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
The GHS pictograms associated with these hazards are the Exclamation Mark for irritation and acute toxicity.[1] The signal word is Warning .[1][6]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 822-08-2 | [1][2] |
| Molecular Formula | C₁₁H₂₆N₂ | [1][2] |
| Molecular Weight | 186.34 g/mol | [1][2] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 45 °C | [7] |
| Boiling Point | 152 °C / 10 mmHg | [7] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [7] |
| Stability | Hygroscopic | [7] |
Toxicological and Ecological Information
While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, the GHS classification indicates that it is harmful if swallowed and causes skin and eye irritation.[1] The primary routes of exposure are dermal contact, eye contact, and ingestion.[3] Similar aliphatic diamines have been shown to have varying levels of toxicity, with some causing skin sensitization and respiratory irritation. Therefore, it is prudent to handle this compound with the assumption that it may have similar toxicological properties.
There is limited data available on the environmental fate and effects of this compound.[8][9] As with many synthetic organic chemicals, it is important to prevent its release into the environment. Proper disposal procedures must be followed to avoid contamination of soil and water.
PART 2: A Practical Guide to Safe Handling and Emergency Procedures
Beyond the information provided in the SDS, a proactive and informed approach to handling this compound is essential for maintaining a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.
-
Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a properly functioning chemical fume hood.[7][10] This is crucial to prevent the inhalation of any dust particles and to contain any potential splashes or spills.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust provided by the fume hood.[6]
Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][7] | To protect against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][7] | To prevent skin contact and subsequent irritation. Gloves should be inspected for any signs of degradation before use. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for significant aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the integrity of the chemical.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Due to its hygroscopic nature, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[6][7]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][12]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
PART 3: Experimental Workflow and Visualization
To illustrate the practical application of these safety principles, the following section details a standard laboratory workflow for preparing a solution of this compound and a visual representation of the key safety considerations.
Step-by-Step Protocol for Preparing a 0.1 M Solution of this compound in Dichloromethane (DCM)
-
Preparation and PPE:
-
Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
Ensure the chemical fume hood is on and functioning correctly.
-
-
Weighing the Solid:
-
Place a clean, dry beaker on a tared analytical balance inside the fume hood.
-
Carefully weigh out the required mass of this compound into the beaker, avoiding the creation of dust.
-
-
Dissolution:
-
Add a magnetic stir bar to the beaker.
-
Slowly add the calculated volume of dichloromethane (DCM) to the beaker while stirring.
-
Continue stirring until the solid is completely dissolved.
-
-
Storage and Labeling:
-
Transfer the solution to a clean, dry, and appropriately labeled storage bottle with a secure cap.
-
The label should include the chemical name, concentration, solvent, date of preparation, and any relevant hazard pictograms.
-
-
Cleanup:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Dispose of any contaminated materials (e.g., weighing paper, disposable gloves) in the designated chemical waste container.
-
Wash hands thoroughly.
-
Safe Handling Workflow Diagram
The following diagram, generated using Graphviz, illustrates the critical decision points and safety measures in the handling of this compound.
A workflow diagram illustrating the key safety steps for handling this compound.
Conclusion: Fostering a Culture of Safety
This compound is a valuable chemical intermediate for researchers and scientists. However, its potential hazards necessitate a comprehensive understanding and diligent application of safety protocols. By internalizing the information presented in this guide—from the detailed breakdown of the SDS to the practical handling procedures and emergency preparedness—laboratory personnel can work with this compound confidently and safely. Ultimately, a strong culture of safety, built on knowledge, preparedness, and consistent adherence to best practices, is the most effective tool for mitigating the risks associated with handling any chemical, including this compound.
References
- 1. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 2. Aliphatic Diamines | Polyurethane and Polyurea Elastomers | Request Quote or Samples [tri-iso.com]
- 3. enviroserve.com [enviroserve.com]
- 4. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Aliphatic Diamines | Polyurethanes and Polyurea | Request Quote or Sample [tri-iso.com]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. questron.ca [questron.ca]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety evaluation to support First-In-Man investigations II: toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1,11-Diaminoundecane in organic solvents
An In-Depth Technical Guide to the Solubility of 1,11-Diaminoundecane in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a molecule of significant interest in polymer science and as a linker in drug development. We will explore the theoretical underpinnings of its solubility, present available data, and detail a robust experimental protocol for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media.
Introduction to this compound: A Molecule of Duality
This compound (C₁₁H₂₆N₂) is a long-chain aliphatic diamine. Its structure is characterized by two primary amine (-NH₂) groups at the termini of an eleven-carbon backbone. This unique structure imparts a dual nature to the molecule: the amine groups are polar and capable of hydrogen bonding, while the long undecane chain is distinctly nonpolar and hydrophobic.[1][2] Understanding this duality is paramount to predicting and manipulating its solubility.
Key Physicochemical Properties:
The molecule's utility as a monomer in the synthesis of polyamides and as a flexible linker in complex molecules hinges on its ability to be effectively dissolved in appropriate solvents for reaction and purification.
The Theoretical Framework: Why "Like Dissolves Like" Matters
The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[6][7]
For this compound, the solubility is a delicate balance between:
-
Hydrogen Bonding: The terminal amine groups can act as hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like alcohols.[8][9]
-
Dipole-Dipole Interactions: The polar C-N bonds contribute to the molecule's overall polarity, allowing for interactions with polar aprotic solvents.
-
London Dispersion Forces: The long, nonpolar C₁₁ alkyl chain dominates the molecule's surface area. These weak, temporary forces are the primary mode of interaction with nonpolar solvents.[6]
The significant length of the hydrocarbon chain often reduces the compound's solubility in highly polar solvents like water, while enhancing its affinity for nonpolar organic solvents.[1][6]
Caption: Intermolecular forces governing the solubility of this compound.
Solubility Profile in Common Organic Solvents
While exhaustive quantitative data is scarce in publicly available literature, a qualitative and predictive solubility profile can be constructed based on chemical principles and available information. The compound is noted to be slightly soluble in acetonitrile and chloroform.[3][5] This suggests a preference for solvents of intermediate to low polarity.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Good | The long nonpolar undecane chain strongly interacts with nonpolar solvents via London dispersion forces.[1] |
| Nonpolar Aromatic | Toluene, Benzene | Good to Moderate | Similar to aliphatic solvents, with potential for weak pi-stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | Moderate to Good | The compound is known to be slightly soluble in chloroform.[3][5] These solvents have sufficient polarity to interact with the amine groups while also accommodating the alkyl chain. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN) | Slight to Moderate | Slight solubility in acetonitrile is confirmed.[3][5] These solvents can act as hydrogen bond acceptors but the large nonpolar chain limits solubility. |
| Polar Protic | Methanol, Ethanol | Slight to Moderate | Capable of hydrogen bonding with the amine groups, but the hydrophobic chain will significantly limit solubility compared to shorter-chain diamines.[2] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Poor to Insoluble | The hydrophobic nature of the eleven-carbon chain is expected to make it poorly soluble in highly polar solvents like water.[1] |
Note: Temperature will influence solubility. For most solid solutes, solubility increases with temperature.[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[10] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is accurately measured.
Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 100 mg) into several glass vials. The excess is crucial to ensure a saturated solution is formed.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples for a minimum of 24 hours. A longer duration (48-72 hours) is recommended to ensure true equilibrium is achieved, especially for poorly soluble compounds.
-
-
Phase Separation:
-
Remove the vials from the shaker. Allow them to stand undisturbed in the incubator for at least 1-2 hours to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS).
-
Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Importance in Drug Discovery and Materials Science
A thorough understanding of solubility is not merely academic; it is a critical parameter with profound practical implications.
-
In Drug Discovery: While this compound is not a drug itself, it serves as a common linker or building block. Its solubility dictates the choice of reaction solvents, influences reaction kinetics, and impacts the ease of purification of the final active pharmaceutical ingredient (API). Poor solubility of a synthetic intermediate can create significant bottlenecks in the development process.[11]
-
In Materials Science: As a diamine monomer, its solubility in polymerization media is essential for achieving high molecular weight polymers and ensuring homogenous reaction conditions. Inconsistent solubility can lead to materials with undesirable or unpredictable properties.
By characterizing the solubility of this compound, researchers can select optimal solvent systems, streamline synthetic procedures, and accelerate the development of new materials and therapeutics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. This compound | 822-08-2 [chemicalbook.com]
- 4. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 822-08-2 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 5.0 Alcohols, Thiols, Ethers and Amines – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to 1,11-Diaminoundecane: Sourcing, Purity, and Application for Researchers and Drug Development Professionals
Introduction: The Significance of 1,11-Diaminoundecane in Scientific Research
This compound (CAS RN: 822-08-2), also known as undecamethylenediamine, is a linear aliphatic diamine with the chemical formula C₁₁H₂₆N₂. Its structure, featuring two primary amine groups at the termini of an eleven-carbon chain, imparts unique properties that make it a valuable building block in various scientific domains. In the realm of drug discovery and development, it serves as a versatile linker or spacer in the synthesis of more complex molecules, including but not limited to, novel therapeutic agents and drug delivery systems. The precise length and flexibility of its undecane chain can be critical in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, its bifunctional nature allows for the construction of polymers and other materials with tailored characteristics.
The efficacy and reproducibility of experiments involving this compound are inextricably linked to the purity of the starting material. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and difficulty in characterization of the final product. Therefore, a thorough understanding of the available commercial grades and the methods to verify their purity is paramount for any researcher working with this compound.
Commercial Suppliers and Purity Grades: A Comparative Overview
A variety of chemical suppliers offer this compound in a range of purity grades to cater to different research and development needs. The selection of an appropriate grade is a critical decision that balances cost with the stringency of the application. Below is a summary of prominent suppliers and the typical purity grades they offer.
| Supplier | Purity Grade(s) Offered | Analysis Method Cited |
| TCI America™ | ≥98.0% | GC, (T) |
| Biosynth | 90% | Not specified |
| ChemicalBook | 95-99% | Not specified |
| BLD Pharm | Not specified (Product available) | NMR, HPLC, LC-MS, UPLC |
| Santa Cruz Biotechnology | Not specified (For Research Use Only) | Not specified |
This table is for illustrative purposes and researchers should always consult the supplier's most recent catalog and technical documentation.
The purity designation, often accompanied by the analytical technique used for its determination (e.g., ">98.0% (GC)"), provides a quantitative measure of the compound's quality. For applications such as the synthesis of active pharmaceutical ingredients (APIs), a higher purity grade (e.g., >98%) is generally required to minimize the introduction of unknown and potentially toxic impurities. For less sensitive applications, a lower purity grade might be acceptable and more cost-effective.
The Critical Role of Purity: Understanding Impurity Profiles
The synthesis of this compound can introduce various impurities, including starting materials, byproducts, and residual solvents. The nature and concentration of these impurities define the purity profile of the compound and can significantly impact its reactivity and suitability for a given application. For instance, the presence of monofunctional amines could act as chain terminators in polymerization reactions, while residual catalysts could interfere with biological assays.
A common synthetic route to diamines involves the reduction of the corresponding dinitrile or diamide. Potential impurities could therefore include the partially reduced intermediates or unreacted starting materials. A detailed technical data sheet or a Certificate of Analysis (CofA) from the supplier should ideally provide information on the levels of known impurities.
Analytical Methodologies for Purity Determination
Ensuring the purity of this compound is a critical step in any research workflow. Several analytical techniques can be employed for this purpose, each with its own strengths and limitations.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1][2] The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for detection, providing a response that is proportional to the mass of the carbon-containing analyte.
Illustrative GC Protocol for this compound Purity Analysis:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms) and an FID.
-
Injector and Detector Temperatures: Set the injector temperature to 250°C and the detector temperature to 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Determine the purity using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or for compounds that may degrade at high temperatures, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. The amine groups of this compound can be derivatized to introduce a chromophore, enabling sensitive UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). By integrating the signals corresponding to the protons of this compound and comparing them to a certified internal standard of known concentration, an absolute purity value can be determined.
Workflow for Selecting and Validating this compound
The following diagram outlines a logical workflow for researchers to select and validate the appropriate grade of this compound for their specific needs.
Caption: A stepwise workflow for the selection and validation of this compound.
Conclusion: A Foundation for Reliable Research
The selection of high-quality reagents is a cornerstone of robust and reproducible scientific research. For a versatile building block like this compound, a comprehensive understanding of the available commercial sources, the implications of different purity grades, and the analytical methods for its characterization is indispensable. By following a systematic approach to sourcing and validation, researchers and drug development professionals can mitigate risks associated with impurities and ensure the integrity of their experimental outcomes. This guide serves as a foundational resource to empower informed decision-making in the procurement and application of this compound.
References
Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Polyamides Using 1,11-Diaminoundecane
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of long-chain aliphatic polyamides (nylons) utilizing 1,11-diaminoundecane. This guide delves into the fundamental principles of polycondensation, offers comparative insights into primary synthesis methodologies, and furnishes detailed, field-proven protocols for both melt polycondensation and interfacial polymerization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Strategic Advantage of this compound in Polyamide Synthesis
This compound (H₂N(CH₂)₁₁NH₂) is a long-chain aliphatic diamine that serves as a crucial building block for a specific class of high-performance polyamides, often denoted as PA 11,X or Nylon 11,X. The "11" signifies the eleven carbon atoms originating from the diamine monomer. When this diamine is reacted with a dicarboxylic acid containing 'X' carbon atoms, it forms a polyamide with unique and desirable properties.
The incorporation of the long, flexible undecane (-(CH₂)₁₁-) segment into the polymer backbone imparts several key characteristics:
-
Reduced Moisture Absorption: The high density of methylene units relative to the polar amide groups leads to lower water absorption compared to shorter-chain nylons like PA 6 or PA 6,6. This results in superior dimensional stability and retention of mechanical properties in humid environments.[1][2]
-
Enhanced Flexibility and Impact Strength: The long aliphatic chain increases the flexibility of the polymer, leading to improved toughness and impact resistance, particularly at low temperatures.[3][4]
-
Chemical Resistance: These polyamides exhibit excellent resistance to a wide range of chemicals, including solvents, oils, and hydraulic fluids.[2][5]
-
Lower Melting Point: Compared to nylons with shorter chains, those derived from this compound generally have lower melting points, which can be advantageous for processing.
These properties make such polyamides highly valuable in demanding applications, including automotive fuel lines, aerospace components, medical tubing, and specialty textiles.[1][5]
Core Concepts in Polycondensation
The synthesis of polyamides from a diamine and a dicarboxylic acid is a classic example of step-growth polycondensation . The fundamental reaction involves the formation of an amide bond between the amine group (-NH₂) of the diamine and the carboxylic acid group (-COOH) of the diacid, with the elimination of a small molecule, typically water.
To achieve a high-molecular-weight polymer, which is essential for good mechanical properties, two conditions are critical:
-
High Monomer Purity: Impurities can interfere with the reaction and limit chain growth.
-
Precise Stoichiometric Equivalence: An exact 1:1 molar ratio of amine functional groups to carboxylic acid functional groups is required. Any excess of one monomer will lead to chain termination, drastically limiting the final molecular weight.
Two primary industrial and laboratory methods are employed for this synthesis: Melt Polycondensation and Interfacial Polymerization .
Synthesis Methodologies: A Comparative Analysis
Melt Polycondensation
This is the most common industrial method for producing aliphatic polyamides. It is a bulk, solvent-free process where the monomers are heated above the melting point of the resulting polymer.
-
Causality of the Process: The high temperature (typically 220-280°C) provides the necessary activation energy for the amidation reaction. Critically, the reaction is an equilibrium process. To drive the equilibrium towards the formation of high-molecular-weight polymer, the water byproduct must be continuously removed. This is achieved by applying a vacuum during the final stages of the reaction.[6] An inert atmosphere (e.g., nitrogen) is essential during the initial heating phase to prevent oxidation and thermal degradation of the monomers and polymer.[7]
-
Advantages:
-
Solvent-free, making it environmentally friendlier and more cost-effective.
-
Allows for the production of high-molecular-weight polymers.
-
Process is scalable and suitable for continuous production.[6]
-
-
Challenges:
-
Requires high temperatures, which can lead to side reactions or degradation if not carefully controlled.
-
The high viscosity of the polymer melt can make stirring and removal of water difficult.[7]
-
Interfacial Polymerization
Interfacial polymerization is a low-temperature technique that occurs at the boundary between two immiscible liquid phases.[8][9]
-
Causality of the Process: The diamine (e.g., this compound) is dissolved in an aqueous phase, often with a base (like NaOH) to neutralize the acid byproduct. The second monomer, a more reactive diacid derivative—typically a diacid chloride (e.g., sebacoyl chloride)—is dissolved in an organic solvent (e.g., hexane) that is immiscible with water. When the two solutions are brought into contact, a rapid, irreversible polycondensation reaction occurs instantly at the liquid-liquid interface.[8][9] A thin film of the polymer forms, which acts as a barrier to further reaction. By continuously removing this film, fresh monomer is exposed at the interface, allowing the reaction to proceed.[8]
-
Advantages:
-
Extremely rapid reaction at room temperature.
-
Does not require precise overall stoichiometric control, as the 1:1 ratio is controlled by the diffusion of monomers to the interface.[8]
-
Excellent for laboratory demonstrations (the "nylon rope trick") and for forming thin films, membranes, or microcapsules.[10]
-
-
Challenges:
-
Requires the use of more expensive and hazardous diacid chlorides.
-
Generates solvent waste.
-
Typically produces lower molecular weight polymer compared to melt polycondensation.[11]
-
Data Presentation: Properties of Polyamides Derived from this compound
The choice of dicarboxylic acid directly influences the properties of the final PA 11,X polymer.
| Polyamide (Nylon) | Dicarboxylic Acid Monomer | Methylene:Amide Ratio | Key Characteristics |
| PA 11,10 | Sebacic Acid (10 carbons) | 19:2 | High flexibility, good thermal stability, low moisture uptake. |
| PA 11,12 | Dodecanedioic Acid (12 carbons) | 21:2 | Excellent dimensional stability, high impact strength, good chemical resistance.[3][4] |
| PA 11,13 | Brassylic Acid (13 carbons) | 22:2 | Further enhanced flexibility and hydrophobicity. |
| PA 11,T | Terephthalic Acid (Aromatic) | (11+6):2 (aliphatic/aromatic) | Higher melting point and stiffness due to the rigid aromatic ring. |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Melt Polycondensation Synthesis of Polyamide (Nylon) 11,12
This protocol describes the synthesis of PA 11,12 from this compound and dodecanedioic acid.
-
This compound (DAU), high purity
-
Dodecanedioic acid (DDDA), high purity
-
Deionized water
-
High-pressure reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, thermocouple, and vacuum port
-
Heating mantle
-
Vacuum pump
-
Nylon Salt Preparation (Ensuring Stoichiometry):
-
Accurately weigh equimolar amounts of this compound and dodecanedioic acid. For example, weigh 18.63 g (0.10 mol) of DAU and 23.03 g (0.10 mol) of DDDA.
-
Dissolve both monomers in a suitable solvent mixture with heating (e.g., ethanol/water) to form a clear solution.
-
Allow the solution to cool slowly to precipitate the 1:1 nylon salt (DAU-DDDA salt).
-
Filter the salt, wash with a cold solvent (e.g., acetone), and dry thoroughly under vacuum. This step ensures a perfect 1:1 molar ratio.
-
-
Reactor Charging and Purging:
-
Place the dried nylon salt (e.g., 41.66 g) into the high-pressure reactor. Optionally, add a small amount of deionized water (e.g., 2-5 wt%) to create steam, which helps maintain pressure and prevent sublimation of the diamine initially.[12]
-
Seal the reactor securely.
-
Purge the reactor with dry nitrogen gas for at least 15 minutes to remove all oxygen, which could cause oxidative degradation at high temperatures.
-
-
Pre-Polymerization (Pressurized Stage):
-
Begin stirring the reactor contents.
-
Heat the reactor to 220-230 °C. The internal pressure will rise due to the generated steam. Maintain a pressure of approximately 1.7-1.8 MPa (250 psi) for 1-2 hours.[6] This initial pressurized stage prevents the volatile diamine from escaping and facilitates the formation of low-molecular-weight prepolymer.
-
-
Polycondensation (Vacuum Stage):
-
Gradually reduce the pressure to atmospheric pressure over 1 hour, allowing the trapped water vapor to vent slowly and avoid vigorous boiling.
-
Once at atmospheric pressure, begin to apply a vacuum.
-
Simultaneously, increase the temperature to 260-280 °C.
-
Continue heating under a high vacuum for another 2-3 hours. The viscosity of the melt will increase significantly as the molecular weight builds. The continuous removal of water drives the reaction to completion.
-
-
Polymer Extrusion and Isolation:
-
Once the desired viscosity is reached (often indicated by the torque on the stirrer), stop the heating.
-
Break the vacuum by introducing nitrogen gas.
-
Extrude the molten polymer from the bottom of the reactor into a strand, which is then cooled in a water bath and pelletized.
-
The resulting PA 11,12 pellets can then be dried and used for characterization or further processing.
-
Protocol 2: Interfacial Polymerization Synthesis of Polyamide (Nylon) 11,10 (The "Nylon Rope Trick")
This protocol describes the rapid, visual synthesis of PA 11,10 from this compound and sebacoyl chloride.
-
This compound (DAU)
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent like dichloromethane)
-
Deionized water
-
Two 100 mL glass beakers
-
Forceps or a bent wire hook
-
Glass stirring rod
-
Preparation of the Aqueous Phase:
-
In a 100 mL beaker, prepare an aqueous solution by dissolving 2.2 g of this compound and 0.5 g of NaOH in 50 mL of deionized water. Stir until fully dissolved. The NaOH is crucial for neutralizing the HCl byproduct of the reaction.[8]
-
-
Preparation of the Organic Phase:
-
In a separate 100 mL beaker, prepare the organic solution by dissolving 2.5 mL of sebacoyl chloride in 50 mL of hexane. Stir gently to mix.
-
-
Creating the Interface:
-
Gently and slowly pour the organic phase (hexane solution) down the side of the beaker containing the aqueous phase. Tilt the beaker with the aqueous phase to minimize mixing.
-
Two distinct, immiscible layers will form. A thin, white film of Nylon 11,10 will form instantly at the interface where the two layers meet.[8]
-
-
"Rope" Formation and Removal:
-
Using forceps or a wire hook, carefully grasp the center of the polymer film at the interface.
-
Slowly and continuously pull the film upwards out of the solution. As the polymer is removed, a continuous "rope" of nylon will be formed as fresh monomers diffuse to the interface and react.
-
Wind the resulting nylon rope onto a glass rod or into a separate beaker.
-
-
Washing and Drying:
-
Wash the collected nylon rope thoroughly with deionized water, followed by a wash with a 50/50 ethanol/water solution to remove unreacted monomers, NaOH, and HCl.
-
Press the rope dry between paper towels and then allow it to air-dry completely in a fume hood or dry it in a vacuum oven at a low temperature (~60 °C).
-
Visualizations: Reaction and Workflows
General Polycondensation Reaction
The fundamental reaction for the synthesis of Polyamide 11,X.
Caption: General reaction scheme for Polyamide 11,X synthesis.
Melt Polycondensation Workflow
A flowchart illustrating the key stages of the melt polymerization protocol.
References
- 1. Nylon 11 - Wikipedia [en.wikipedia.org]
- 2. nylon-granules.com [nylon-granules.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. latem.com [latem.com]
- 6. mdpi.com [mdpi.com]
- 7. chimia.ch [chimia.ch]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. benchchem.com [benchchem.com]
1,11-Diaminoundecane: A Versatile Monomer for High-Performance Specialty Polymers
Introduction
1,11-Diaminoundecane, a long-chain aliphatic diamine, is a crucial building block in the synthesis of a variety of specialty polymers. Its linear and flexible undecane (C11) chain, capped by two primary amine functional groups, imparts a unique combination of properties to the resulting polymers, including hydrophobicity, low moisture absorption, and good thermal stability. These characteristics make polymers derived from this compound highly desirable for a range of demanding applications in research, drug development, and advanced materials science. This guide provides detailed application notes and protocols for the synthesis of specialty polyamides, polyimides, and polyurethanes using this compound as a key monomer.
Key Properties of this compound
A thorough understanding of the monomer's properties is essential for successful polymerization and for predicting the characteristics of the final polymer.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₆N₂ | [NIST[1]](--INVALID-LINK--) |
| Molecular Weight | 186.34 g/mol | [NIST[1]](--INVALID-LINK--) |
| CAS Number | 822-08-2 | [NIST[1]](--INVALID-LINK--) |
| Appearance | White to off-white crystalline powder | [TCI Chemicals[2]](--INVALID-LINK--) |
| Melting Point | 43-46 °C | [TCI Chemicals[2]](--INVALID-LINK--) |
| Boiling Point | Not specified | |
| Purity | >98.0% (GC) | [TCI Chemicals[2]](--INVALID-LINK--) |
Safety and Handling
This compound is classified as causing skin and serious eye irritation[3]. It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier[3].
Application in Specialty Polymer Synthesis
The two primary amine groups of this compound readily react with a variety of difunctional monomers, such as diacids, dianhydrides, and diisocyanates, to form long-chain polymers. The length of the C11 alkyl chain is a key determinant of the final polymer's properties, often leading to lower melting points and increased flexibility compared to polymers made with shorter-chain diamines.
I. Specialty Polyamides: Synthesis and Properties
Long-chain polyamides derived from this compound exhibit excellent mechanical properties, low moisture absorption, and good dimensional stability, making them suitable for applications requiring high performance and durability. A prime example is the synthesis of a polyamide analogous to Nylon 11,12.
A. Synthesis of Polyamide 11,12 via Melt Polycondensation
This protocol details the synthesis of a polyamide from this compound and dodecanedioic acid. The resulting polymer, which can be referred to as Polyamide 11,12, is a high-performance thermoplastic.
Reaction Scheme:
Caption: Melt polycondensation of this compound and dodecanedioic acid.
Materials:
-
This compound (equimolar amount to dodecanedioic acid)
-
Dodecanedioic acid
-
Nitrogen gas (high purity)
-
High-temperature wax or oil bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.
Protocol:
-
Monomer Charging: Accurately weigh equimolar amounts of this compound and dodecanedioic acid and add them to the three-necked round-bottom flask.
-
Inert Atmosphere: Flush the reaction vessel with high-purity nitrogen gas for at least one hour to remove any oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
Heating and Pre-polymerization: Heat the flask in a high-temperature wax bath to a temperature exceeding 220 °C while stirring to create a homogeneous melt. This initial phase of the reaction, lasting for 3-4 hours, facilitates the formation of a low-molecular-weight prepolymer with the removal of water[4].
-
Polycondensation under Vacuum: Gradually apply a vacuum to the system to facilitate the removal of water and drive the polymerization reaction to completion, leading to a high molecular weight polymer. The viscosity of the melt will noticeably increase during this stage.
-
Polymer Isolation and Purification: Once the desired viscosity is achieved, cool the reactor and carefully remove the solidified polymer. The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol at elevated temperatures) and precipitating it in a non-solvent like methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Expected Properties of Polyamide 11,12:
II. Specialty Polyimides: Synthesis and Properties
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties[9]. The incorporation of the flexible this compound backbone can enhance the processability of these typically rigid polymers.
A. Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a two-step solution polymerization method to synthesize a polyimide.
Reaction Scheme:
References
- 1. journalofscience.org [journalofscience.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] 3. EXPERIMENTAL WORK 3.1 SYNTHESIS AND CHARACTERIZATION OF POLYIMIDE AND ITS NANOFIBERS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. mdpi.com [mdpi.com]
Introduction: The Unique Role of 1,11-Diaminoundecane in Polymer Science
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,11-diaminoundecane as a versatile cross-linking agent.
This compound (DAU) is a linear aliphatic diamine characterized by a long, flexible eleven-carbon chain separating two primary amine functional groups.[1][2] This distinct molecular architecture—combining the high reactivity of primary amines with the flexibility and hydrophobicity of a long alkane chain—makes it a uniquely valuable cross-linking agent in the synthesis and modification of polymers.[3] Unlike shorter-chain diamines which create tight, rigid cross-links, or aromatic diamines which introduce stiffness, this compound provides significant spatial separation and rotational freedom between polymer chains. This can be strategically exploited to tailor material properties such as flexibility, thermal stability, and swelling behavior, making it a molecule of significant interest in advanced materials, polymer chemistry, and increasingly, in the sophisticated design of drug delivery systems.[4][5]
This technical guide serves as a comprehensive resource for utilizing this compound as a cross-linking agent. It provides an in-depth look at its chemical properties, reaction mechanisms, and detailed protocols for its application, with a focus on the causality behind experimental choices to empower researchers to adapt and innovate.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is fundamental to its effective and safe application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 822-08-2 | [1][2] |
| Molecular Formula | C₁₁H₂₆N₂ | [1][6] |
| Molecular Weight | 186.34 g/mol | [2] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 62-63 °C | [8] |
| Boiling Point | 140 °C at 12 mmHg | [7] |
| Synonyms | Undecamethylenediamine, Undecane-1,11-diamine |[1][6][9] |
Safety Considerations: this compound is classified as a substance that causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[7] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
Core Mechanism of Action: Nucleophilic Reactivity
The utility of this compound as a cross-linker stems from the nucleophilic character of its two primary amine (-NH₂) groups. These groups readily react with a variety of electrophilic functional groups present on polymer backbones or monomer precursors. This reaction forms stable covalent bonds, effectively "stitching" polymer chains together to create a three-dimensional network.[3]
Key reaction partners for the amine groups of this compound include:
-
Epoxides: The amine attacks the carbon atom of the epoxide ring, leading to a ring-opening reaction and the formation of a β-hydroxyamine linkage. This is a common curing mechanism for epoxy resins.[11]
-
Carboxylic Acids & Derivatives (Acid Chlorides, Esters): The reaction with carboxylic acids or their more reactive derivatives forms a stable amide bond (-CO-NH-). This is the fundamental reaction in the synthesis of polyamides (Nylons).[12][13]
-
Isocyanates: Amines react rapidly with isocyanates to form urea linkages, a key reaction in the production of polyureas.
-
Acetoacetoxy Groups: The amine can react with acetoacetoxy-functionalized polymers to form enamine cross-links, a reaction that can occur under ambient conditions.[14]
The choice of reaction partner and conditions allows for precise control over the cross-linking density and the final properties of the material.
Caption: General mechanism of this compound cross-linking polymer chains.
Application Note 1: Synthesis of High-Performance Polyamides
The reaction between a diamine and a dicarboxylic acid is a classic polycondensation route to produce polyamides. Using this compound allows for the synthesis of specialty polyamides where the long, flexible undecane unit imparts unique properties. For example, reacting this compound with an 11-carbon dicarboxylic acid (undecanedioic acid) would produce Polyamide 11,11 (PA 11,11).
Causality Behind Component Selection:
-
This compound: The "11" designation provides a long, flexible, and relatively hydrophobic segment between amide groups. This disrupts the hydrogen bonding density found in nylons like PA 6,6, which can lead to a lower melting point, increased flexibility, and improved processability.
-
Dicarboxylic Acid: The length of the dicarboxylic acid chain also influences the final properties. Using a long-chain diacid further increases flexibility.
-
Melt Polycondensation: This method avoids the use of solvents and is common in industrial polyamide production.[15] It relies on high temperatures to drive the reaction forward and remove water as a byproduct.[12]
Protocol 1: Synthesis of Polyamide 11,11 via Melt Polycondensation
Materials:
-
This compound (DAU)
-
Undecanedioic acid (UDA)
-
Catalyst: Ruthenium PNN pincer complex (optional, for alternative catalytic methods)[12] or no catalyst for traditional melt condensation.
-
High-temperature reaction vessel with mechanical stirring and a nitrogen inlet/outlet.
-
Vacuum source.
Procedure:
-
Stoichiometry: Accurately weigh equimolar amounts of this compound and undecanedioic acid. A precise 1:1 molar ratio is critical for achieving high molecular weight.
-
Charging the Reactor: Add the two monomers to the reaction vessel.
-
Inert Atmosphere: Purge the vessel with dry nitrogen for 15-20 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a slow, continuous nitrogen flow.
-
Heating and Melting: Begin heating the mixture with gentle stirring. The monomers will melt and form a homogeneous liquid. For DAU/UDA, this will be above their respective melting points.
-
Polycondensation: Increase the temperature to 200-240°C. The amidation reaction will begin, releasing water as a byproduct which is carried away by the nitrogen stream. This stage is typically held for 1-2 hours.
-
Vacuum Stage: To drive the polymerization to completion and achieve high molecular weight, apply a vacuum to the system. This effectively removes the last traces of water, shifting the reaction equilibrium towards the polymer product. Continue heating under vacuum for another 1-2 hours. The viscosity of the melt will increase significantly, indicating polymer formation.
-
Extrusion and Cooling: Once the desired viscosity is reached, extrude the molten polymer from the reactor into a strand and cool it rapidly in a water bath.
-
Pelletizing: Dry the polymer strand and cut it into pellets for storage and further analysis.
Validation:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[12]
-
Chemical Structure: Confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic amide bond peaks and Nuclear Magnetic Resonance (NMR) for detailed structural analysis.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) to assess thermal stability.[16]
Caption: Workflow for the synthesis of Polyamide 11,11.
Application Note 2: Modifying Graphene Oxide Membranes
Graphene oxide (GO) sheets possess oxygen-containing functional groups (epoxides, hydroxyls, carboxyls) that make them reactive towards the amine groups of this compound.[17][18] Cross-linking GO nanosheets with a diamine creates a "graphene oxide framework" (GOF) membrane.
Causality Behind Component Selection:
-
Graphene Oxide (GO): Provides a 2D nanosheet platform with reactive functional groups.
-
This compound: Acts as a flexible "pillar" between GO sheets. The long alkyl chain can precisely control the interlayer spacing (d-spacing) of the membrane, which is critical for filtration and separation applications.[17][18] The covalent cross-links also prevent the GO sheets from swelling excessively or disintegrating in aqueous environments.[19]
Protocol 2: Preparation of a this compound Cross-linked GO Membrane
Materials:
-
Graphene oxide (GO) aqueous dispersion (e.g., 4 mg/mL).
-
This compound (DAU).
-
Deionized (DI) water.
-
A porous support membrane (e.g., mixed cellulose ester, MCE).
-
Vacuum filtration apparatus.
Procedure:
-
Preparation of Cross-linker Solution: Prepare a dilute aqueous solution of DAU (e.g., 0.05 M). Gentle heating may be required to fully dissolve the solid.
-
Cross-linking Reaction:
-
Dilute the GO dispersion to the desired concentration (e.g., 400 mg/L) in a flask.
-
Add the DAU solution to the GO dispersion. The ratio of DAU to GO will determine the cross-linking density and must be optimized for the specific application.
-
Stir the mixture continuously at a controlled temperature (e.g., 60°C) for several hours (e.g., 6 hours) to facilitate the reaction between the amine groups and the functional groups on the GO sheets.[17]
-
-
Membrane Fabrication:
-
Place the porous support membrane onto the vacuum filtration unit.
-
Pour a defined volume of the cross-linked GO-DAU dispersion into the filtration funnel.
-
Apply a vacuum to slowly draw the solvent through the support, depositing a uniform film of the cross-linked GO on the surface.[17]
-
-
Post-Treatment:
-
Carefully remove the resulting composite membrane from the apparatus.
-
To remove any unreacted DAU or physically adsorbed molecules, immerse the membrane in DI water for an extended period (e.g., 12 hours).[17]
-
Dry the membrane under controlled conditions (e.g., in a desiccator or a low-temperature oven).
-
Validation:
-
Successful Cross-linking: Confirmed by FTIR and X-ray Photoelectron Spectroscopy (XPS), which will show the appearance of C-N bonds and a decrease in oxygen-containing functional groups.[18]
-
Interlayer Spacing: Measured using X-ray Diffraction (XRD). The d-spacing of the GO-DAU membrane will be different from that of the original GO.[19]
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) to observe the surface and cross-section of the membrane.[18]
Application Note 3: Design of Cross-linked Nanoparticles for Drug Delivery
In drug development, cross-linked nanoparticles (e.g., nanogels, polymeric micelles) are used as carriers for controlled drug release.[5][20] this compound can be used to cross-link polymers that form the nanoparticle, thereby creating a stable structure that encapsulates a therapeutic agent. The release of the drug can then be controlled by diffusion through the polymer matrix or by the degradation of the matrix over time.[21]
Causality Behind the Design:
-
Functional Polymer: A biocompatible polymer containing electrophilic groups (e.g., poly(glycidyl methacrylate) or a copolymer with acetoacetoxyethyl methacrylate) is chosen as the nanoparticle scaffold.
-
This compound: The diamine cross-links the polymer chains after they have self-assembled into a nanoparticle structure (e.g., a micelle). The length of the DAU cross-linker influences the mesh size of the resulting nanogel network, which in turn affects the drug release rate.
-
Self-Assembly: Amphiphilic block copolymers can self-assemble in an aqueous solution to form micelles, encapsulating a hydrophobic drug in their core. The subsequent cross-linking of the shell stabilizes this structure.
Caption: Conceptual model of a drug encapsulated in a DAU-cross-linked polymer matrix.
Protocol 3: Synthesis of DAU-Cross-linked Nanoparticles
This protocol is a representative workflow for cross-linking self-assembled polymer micelles.
Materials:
-
Amphiphilic block copolymer with reactive side chains (e.g., Poly(ethylene glycol)-block-poly(glycidyl methacrylate)).
-
Hydrophobic drug molecule.
-
This compound (DAU).
-
Dialysis membrane (with appropriate molecular weight cut-off).
-
Solvent system (e.g., Dimethylformamide (DMF) and water).
Procedure:
-
Micelle Formation & Drug Loading:
-
Dissolve the block copolymer and the hydrophobic drug in a water-miscible organic solvent like DMF.
-
Add this solution dropwise into a vigorously stirring aqueous buffer. The hydrophobic block will collapse, forming the core of the micelle and entrapping the drug, while the hydrophilic block (e.g., PEG) forms the outer corona.
-
-
Shell Cross-linking:
-
Prepare a dilute aqueous solution of this compound.
-
Add the DAU solution to the micelle solution. The amount of DAU should be calculated based on the molar ratio of reactive groups (e.g., epoxides) in the polymer shell.
-
Allow the reaction to proceed at room temperature or with gentle heating for 24-48 hours to ensure complete cross-linking of the micelle shell.
-
-
Purification:
-
Transfer the solution of cross-linked nanoparticles into a dialysis bag.
-
Dialyze against a large volume of DI water for 48 hours, with frequent water changes, to remove the organic solvent, unreacted DAU, and any non-encapsulated drug.
-
-
Characterization:
-
Lyophilize a sample of the purified nanoparticle solution for storage and analysis.
-
Validation:
-
Size and Morphology: Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). Transmission Electron Microscopy (TEM) to visualize the size, shape, and structure.
-
Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is determined by lysing the nanoparticles with a suitable solvent and quantifying the drug content using UV-Vis Spectroscopy or HPLC.
-
In Vitro Drug Release: The nanoparticle solution is placed in a dialysis bag against a release buffer (e.g., PBS at pH 7.4). Aliquots of the buffer are taken at various time points and the drug concentration is measured to generate a release profile.
Conclusion and Future Outlook
This compound is more than a simple linker; it is a strategic tool for molecular engineering. Its long, flexible aliphatic chain offers a distinct advantage over other diamines, enabling the design of materials with tailored flexibility, thermal characteristics, and interlayer spacing. The protocols and principles outlined in this guide provide a robust framework for researchers in polymer science and drug delivery to harness the unique properties of this versatile cross-linking agent. Future applications may see its use in creating advanced hydrogels, self-healing materials, and sophisticated, stimulus-responsive drug delivery systems, further cementing its role in the development of next-generation materials.
References
- 1. 1,11-Undecanediamine [webbook.nist.gov]
- 2. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,11-Undecanediamine (CAS 822-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound | 822-08-2 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. paint.org [paint.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Recent advances in “smart” delivery systems for extended drug release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 1,11-Diaminoundecane as a Hydrophobic Linker for Amphiphilic Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Engineering the Dendritic Interior for Advanced Drug Delivery
Dendrimers, with their highly branched, monodisperse, and well-defined architecture, have emerged as a versatile platform for a myriad of biomedical applications, including drug delivery, gene therapy, and diagnostics.[1][2] The precise control over their size, shape, and surface functionality allows for the tailored design of sophisticated nanocarriers.[3] The choice of the core and the repeating branching units that constitute the dendrimer's interior are critical determinants of its overall physicochemical properties, such as solubility, drug-loading capacity, and biocompatibility.[1][4]
Traditionally, poly(amidoamine) (PAMAM) dendrimers, one of the most extensively studied families of dendrimers, are synthesized using short-chain, hydrophilic diamines like ethylenediamine.[5] This results in a relatively polar interior. However, there is a growing interest in modulating the hydrophobicity of the dendritic core to enhance the encapsulation of poorly water-soluble drugs and to influence the dendrimer's interaction with biological membranes.[1][4]
This application note details the use of 1,11-diaminoundecane, a long-chain aliphatic diamine, as a linker in the divergent synthesis of PAMAM-type dendrimers. The incorporation of this eleven-carbon alkyl chain between the branching points introduces a significant hydrophobic character to the dendrimer's interior, transforming it into an amphiphilic nanostructure. Such amphiphilic dendrimers can act as unimolecular micelles, offering a unique environment for the solubilization of hydrophobic guest molecules.[6][7] We will provide a theoretical framework, detailed synthesis protocols, purification strategies, and characterization methodologies for these novel dendrimers.
The Rationale Behind Using this compound: A Shift Towards Amphiphilicity
The decision to employ this compound as a linker is a strategic one, aimed at creating dendrimers with a distinct hydrophobic interior and a hydrophilic periphery (amine-terminated). This amphiphilic nature is expected to bestow several advantageous properties:
-
Enhanced Encapsulation of Hydrophobic Drugs: The long alkyl chains create a nonpolar microenvironment within the dendrimer's voids, which is ideal for encapsulating hydrophobic drug molecules, potentially leading to higher drug loading capacities and improved formulation stability.[4]
-
Modified Biological Interactions: The hydrophobic interior can influence how the dendrimer interacts with cell membranes, potentially affecting cellular uptake mechanisms and biodistribution profiles.[1]
-
Self-Assembly Properties: The amphiphilic character of these dendrimers may induce self-assembly into higher-order structures like micelles or vesicles, which can be beneficial for certain drug delivery applications.[7]
The synthesis of these dendrimers follows the well-established divergent approach, which involves a repetitive two-step reaction sequence: a Michael addition of the amine to methyl acrylate, followed by an amidation reaction with an excess of the diamine linker.[5] However, the introduction of the long, hydrophobic this compound chain necessitates careful consideration of solvent systems and purification techniques to manage the changing solubility of the growing dendrimer.
Figure 1: Divergent synthesis workflow for dendrimers using this compound.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 822-08-2)
-
Methyl acrylate (stabilized)
-
Methanol (anhydrous)
-
Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Dialysis tubing (MWCO 1000 Da)
-
Silica gel for column chromatography
Protocol 1: Synthesis of Generation 0.5 (G0.5) Ester-Terminated Dendrimer
This step involves the Michael addition of this compound to methyl acrylate. The reaction is a conjugate addition of the primary amine nucleophile to the activated alkene of the acrylate.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Rationale: Methanol is a common solvent for Michael additions and can dissolve the diamine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
-
Addition of Methyl Acrylate: Slowly add methyl acrylate (at least 4 equivalents, a slight excess is recommended) to the stirred solution at room temperature.
-
Rationale: A stoichiometric excess of methyl acrylate ensures the complete reaction of all primary amine groups. The slow addition helps to control the exothermic nature of the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the starting diamine and the appearance of the product.
-
Work-up: After the reaction is complete, remove the excess methyl acrylate and methanol under reduced pressure using a rotary evaporator. The resulting product is the G0.5 ester-terminated dendrimer, which can be used in the next step without further purification, or it can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of Generation 1.0 (G1.0) Amine-Terminated Dendrimer
This step is an amidation reaction where the ester groups of the G0.5 dendrimer are converted to amides by reacting with a large excess of this compound.
-
Reaction Setup: Dissolve the crude G0.5 dendrimer (1 equivalent) in a suitable solvent. A mixture of methanol and a more polar, aprotic solvent like DMF or DMAc might be necessary, as the growing dendrimer's solubility may change.
-
Addition of Diamine: In a separate flask, dissolve a large excess of this compound (at least 20 equivalents per ester group) in the same solvent system. Add this solution to the G0.5 dendrimer solution.
-
Rationale: A large excess of the diamine is crucial to favor the amidation reaction and to minimize side reactions such as intramolecular cyclization or cross-linking between dendrimer molecules.
-
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) for 3-5 days under an inert atmosphere. Monitor the reaction by TLC or ¹H NMR, looking for the disappearance of the methyl ester signals.
-
Work-up and Purification:
-
Solvent Removal: Remove the bulk of the solvent under reduced pressure.
-
Precipitation: The crude product, containing the G1.0 dendrimer and a large amount of unreacted this compound, can be purified by precipitation. Dissolve the crude mixture in a minimal amount of a good solvent (e.g., methanol or chloroform) and precipitate the product by adding a large volume of a poor solvent (e.g., diethyl ether or hexanes). Repeat this precipitation process several times.
-
Dialysis: For higher generations, dialysis can be an effective purification method. Dissolve the crude product in a suitable solvent (e.g., methanol) and dialyze against fresh methanol using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 1000 Da) to remove the excess diamine.
-
Synthesis of Higher Generations (G1.5, G2.0, etc.)
The synthesis of higher generations involves repeating Protocol 1 and Protocol 2 in an alternating sequence. It is important to note that with each generation, the solubility of the dendrimer may change, requiring adjustments to the solvent systems for both the reaction and purification steps. As the dendrimer grows, it will become more amphiphilic, and a mixture of polar and nonpolar solvents might be necessary.
References
- 1. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications and Limitations of Dendrimers in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphiphilic dendrimers against antibiotic resistance: light at the end of the tunnel? - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Novel antimicrobial peptide dendrimers with amphiphilic surface and their interactions with phospholipids--insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Self-Assembled Monolayers of 1,11-Diaminoundecane
Authored by: A Senior Application Scientist
Introduction: The Architectural Versatility of Amine-Terminated Surfaces
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level.[1][2] Among the diverse functionalities available, amine-terminated SAMs are particularly valuable in biomedical and biotechnological research. The terminal primary amine group (–NH₂) serves as a versatile chemical handle for the covalent immobilization of biomolecules, nanoparticles, and other functional moieties.[3] This guide provides a detailed protocol for the formation of SAMs using 1,11-diaminoundecane, a molecule of interest due to its linear alkyl chain and two terminal amine groups, which offer unique possibilities for surface functionalization.
This compound (H₂N(CH₂)₁₁NH₂) can form SAMs on various substrates, most notably on gold and silicon oxide surfaces. The choice of substrate dictates the nature of the chemical bond anchoring the monolayer. On gold, while less common than thiol-based SAMs, amines can still physisorb or weakly chemisorb. A more robust approach, and the one detailed here for gold, involves a bifunctional linker strategy. For silicon oxide and other hydroxylated surfaces, one of the amine groups can react with the surface silanol groups, though silanization is a more common method for attaching amines to silica. A more direct, albeit less common, approach for forming amine-terminated SAMs on silica involves leveraging the reactivity of the amine with the surface hydroxyl groups, often under specific conditions. This protocol will also explore the formation of this compound SAMs on silicon oxide. The presence of a second amine group at the distal end of the assembled monolayer presents a reactive surface for subsequent chemical modifications.
This document is intended for researchers, scientists, and drug development professionals. It provides not only the procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot the protocols effectively.
Materials and Equipment
Reagents
-
For Gold Substrates:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Thiol-linking agent (e.g., 11-mercaptoundecanoic acid (MUA))
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Ethanol (200 proof)
-
Phosphate-buffered saline (PBS)
-
-
For Silicon Oxide Substrates:
-
Silicon wafers or glass slides
-
Anhydrous Toluene
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (30% H₂O₂)
-
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen gas
Equipment
-
Fume hood
-
Sonicator bath
-
Oven
-
Spin coater (optional)
-
Contact angle goniometer
-
Ellipsometer
-
X-ray Photoelectron Spectrometer (XPS)
-
Atomic Force Microscope (AFM)
-
Glassware (beakers, petri dishes, graduated cylinders)
-
Tweezers (non-magnetic, stainless steel)
-
Pipettes
Protocol 1: Formation of this compound SAMs on Gold Substrates via a Carboxylic Acid-Terminated Linker
This protocol utilizes a two-step process where a primary SAM of a carboxyl-terminated alkanethiol is first formed on the gold surface. The carboxyl groups are then activated to react with one of the amine groups of this compound.
Step 1: Formation of a Carboxyl-Terminated SAM (11-MUA)
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is advised when handling piranha solution.
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a stream of high-purity nitrogen.
-
For optimal results, substrates can be further cleaned by UV-Ozone treatment for 15-20 minutes.
-
-
SAM Deposition:
-
Prepare a 1-5 mM solution of 11-mercaptoundecanoic acid (MUA) in anhydrous ethanol.
-
Immerse the cleaned gold substrates in the MUA solution for 18-24 hours at room temperature.[6] To minimize oxidation, the container should be sealed and purged with nitrogen.
-
After immersion, rinse the substrates thoroughly with ethanol to remove any physisorbed molecules and dry with nitrogen.
-
Step 2: Activation and Coupling of this compound
-
Activation of Carboxyl Groups:
-
Prepare a solution of 0.1 M NHS and 0.4 M EDC in a suitable buffer (e.g., MES buffer, pH 6.0) or DI water.
-
Immerse the MUA-coated substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the terminal carboxyl groups, forming an NHS-ester intermediate.
-
Rinse the substrates with the buffer or DI water to remove excess EDC and NHS.
-
-
Coupling of this compound:
-
Immediately immerse the activated substrates in a 1-10 mM solution of this compound in an appropriate solvent (e.g., ethanol or PBS, pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
After the coupling reaction, rinse the substrates sequentially with the reaction solvent, DI water, and ethanol.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Protocol 2: Formation of this compound SAMs on Silicon Oxide Substrates
This protocol describes the direct deposition of this compound onto a hydroxylated silicon oxide surface. The success of this method relies heavily on the cleanliness and hydroxylation of the surface.
Step 1: Substrate Cleaning and Hydroxylation
-
Substrate Cleaning:
-
Clean the silicon oxide substrates by sonicating them in a sequence of solvents: acetone, isopropanol, and DI water (15 minutes each).
-
Dry the substrates with nitrogen.
-
-
Surface Hydroxylation:
-
Immerse the cleaned substrates in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to an hour. This step removes organic residues and generates a high density of surface silanol (-SiOH) groups. Handle piranha solution with extreme caution.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates in an oven at 110-120 °C for at least one hour to remove residual water, then allow them to cool in a desiccator.
-
Step 2: SAM Deposition
-
Solution Preparation:
-
Prepare a dilute solution (e.g., 1% v/v) of this compound in an anhydrous solvent such as toluene. The absence of water is crucial to prevent aggregation of the diamine in the bulk solution.[7]
-
-
Deposition:
-
Immerse the hydroxylated silicon oxide substrates in the this compound solution.
-
The deposition can be carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 60-80 °C) for a shorter duration (2-4 hours) to promote the reaction between the amine and silanol groups.
-
After deposition, rinse the substrates thoroughly with the solvent (toluene) to remove any non-covalently bound molecules.
-
-
Curing:
-
To enhance the covalent bonding and stability of the monolayer, bake the substrates at 110-120 °C for 30-60 minutes.
-
Characterization and Validation of the SAM
The quality of the formed SAM should be assessed to ensure a uniform, densely packed monolayer with the desired terminal functionality.
| Technique | Parameter Measured | Expected Outcome for a Successful SAM |
| Contact Angle Goniometry | Static water contact angle | For an amine-terminated surface, a moderate contact angle (typically 50-70°) is expected, indicating the presence of the polar amine groups. This will be a significant change from the hydrophilic bare silicon oxide or the more hydrophobic MUA-coated gold surface. |
| Ellipsometry | Film thickness | The measured thickness should correspond to the approximate length of the this compound molecule (around 1.5-2.0 nm). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | The presence of nitrogen (N 1s) and carbon (C 1s) peaks will confirm the presence of the diamine. For gold substrates, the S 2p peak from the underlying MUA layer should be detectable. The high-resolution N 1s spectrum can provide information about the chemical state of the amine groups.[3][8] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | A high-quality SAM should result in a smooth, uniform surface with low root-mean-square (RMS) roughness, comparable to the underlying substrate. |
Workflow Diagrams
Protocol 1: SAM Formation on Gold
Caption: Workflow for forming this compound SAMs on gold.
Protocol 2: SAM Formation on Silicon Oxide
Caption: Workflow for forming this compound SAMs on silicon oxide.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or high water contact angle | Incomplete monolayer formation, surface contamination, or multilayer formation. | Ensure thorough substrate cleaning. Use anhydrous solvents and purge with nitrogen to minimize water contamination. Optimize immersion time and concentration. For silicon oxide, ensure complete hydroxylation. |
| Film thickness significantly greater than expected | Multilayer formation or aggregation of the diamine. | Reduce the concentration of the this compound solution. Ensure thorough rinsing after deposition. For the silicon oxide protocol, ensure the solvent is anhydrous. |
| Low nitrogen signal in XPS | Poor SAM formation or inefficient coupling. | For the gold protocol, verify the activation of the MUA layer. For the silicon oxide protocol, ensure the surface is properly hydroxylated and consider optimizing the deposition temperature and time. |
| High oxygen content in XPS for amine-terminated SAMs | Adsorption of water or other oxygen-containing contaminants from the atmosphere.[8] | Handle and store samples in an inert environment (e.g., a nitrogen-filled glovebox or desiccator). |
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the successful formation of self-assembled monolayers of this compound on both gold and silicon oxide substrates. The resulting amine-terminated surfaces are robust and versatile platforms for a wide range of applications, including the development of biosensors, the study of cell-surface interactions, and the fabrication of novel biomaterials.[1][9][10] By understanding the underlying chemical principles and diligently following the outlined procedures, researchers can reliably produce high-quality, functionalized surfaces tailored to their specific needs.
References
- 1. ossila.com [ossila.com]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound | 822-08-2 [chemicalbook.com]
- 5. 1,11-Undecanediamine (CAS 822-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine Terminated SAMs: Investigating Why Oxygen is Present in these Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fabrication of dynamic self-assembled monolayers for cell migration and adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Long-Chain Diamines in Metal-Organic Frameworks: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from gas storage to catalysis and drug delivery. The functionalization of these materials is key to unlocking their full potential. This guide delves into the strategic use of long-chain diamines, with a specific focus on the prospective role of 1,11-diaminoundecane, in the synthesis and post-synthetic modification of MOFs. While direct literature on this compound in MOF synthesis is sparse, this document extrapolates from established principles and related long-chain amine research to provide a forward-looking and practical guide. We will explore the causal-driven choices for employing long-chain diamines, their impact on framework topology and properties, and provide detailed, adaptable protocols for their integration into MOF structures.
Introduction: The Rationale for Long-Chain Diamines in MOF Chemistry
The allure of MOFs lies in their modularity, where metal nodes and organic linkers can be varied to create a near-infinite library of structures with tailored properties.[1] The incorporation of functional groups is a primary strategy to enhance the performance of MOFs in specific applications. Amine functionalization, in particular, has garnered significant attention for its ability to introduce basic sites, which are crucial for CO2 capture, catalysis, and as points for further chemical modification.[2]
While short-chain diamines like ethylenediamine have been extensively studied for post-synthetic modification of MOFs with open metal sites[3], the use of long-chain diamines, such as this compound, introduces a unique set of structural and functional possibilities:
-
Pore Environment Modification: The long, flexible alkyl chain of this compound can significantly alter the hydrophobicity and steric environment within the pores of a MOF. This can be leveraged to create specific binding pockets for guest molecules, such as drugs or catalytic substrates.
-
Structural Flexibility and Dynamics: The introduction of long, flexible linkers can impart a degree of "softness" to the MOF structure, allowing for dynamic responses to external stimuli such as guest inclusion or temperature changes. This is a key feature of so-called "flexible MOFs".[4]
-
Hierarchical Porosity: In layered MOFs, long-chain diamines can act as "pillars" between layers, creating tunable interlayer spacing and potentially leading to hierarchical pore structures. The length of the alkyl chain directly correlates with the interlayer distance.[5][6]
-
Surface Functionalization and Nanoparticle Stabilization: When grafted onto the external surface of MOF nanoparticles, the long alkyl chains can enhance their dispersibility in non-polar solvents and polymeric matrices, which is crucial for the fabrication of mixed-matrix membranes and other composite materials.[7]
Potential Roles of this compound in MOF Synthesis and Modification
There are three primary avenues through which a long-chain diamine like this compound could be incorporated into a MOF structure:
-
As a Primary Linker (Hypothetical): While less common for simple aliphatic diamines, it is conceivable to design a synthesis where this compound acts as a primary building block, coordinating to metal centers to form the framework. This would likely result in highly flexible and dynamic structures.
-
As a Template or Structure-Directing Agent: The diamine could be used as a guest molecule during synthesis to direct the formation of a specific pore architecture. Upon removal, it would leave behind a tailored void space.
-
Via Post-Synthetic Modification (PSM): This is the most established and versatile method for incorporating functional amines into MOFs.[2][8] In this approach, a pre-synthesized MOF with reactive sites (e.g., open metal sites or functional groups on the linkers) is treated with the diamine.
The following diagram illustrates the potential pathways for integrating long-chain diamines into MOFs:
Caption: Conceptual pathways for integrating long-chain diamines into MOFs.
Application Notes & Experimental Protocols
Given the lack of specific literature for this compound, the following protocols are based on established procedures for the post-synthetic modification of well-known MOFs with other diamines. These should be considered as starting points and may require optimization.
Application: Enhancing CO2 Capture in MOF-74 via Coordinative PSM
Background: MOF-74 (also known as CPO-27) is a well-studied MOF with a high density of open metal sites, making it an excellent candidate for post-synthetic modification with amines to enhance CO2 capture.[3] Grafting a long-chain diamine like this compound could potentially increase the working capacity for CO2 by introducing additional amine sites and modifying the pore environment.
Table 1: Materials and Reagents for PSM of MOF-74
| Material/Reagent | Supplier | Grade |
| MOF-74(Mg) or MOF-74(Zn) | Synthesized or Commercial | High Purity |
| This compound | Sigma-Aldrich | ≥98% |
| Anhydrous Toluene | Sigma-Aldrich | ≥99.8% |
| Methanol | Fisher Scientific | ACS Grade |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
Protocol: Post-Synthetic Grafting of this compound onto MOF-74
-
Activation of MOF-74:
-
Place 100 mg of as-synthesized MOF-74 in a Schlenk flask.
-
Heat the sample under vacuum (e.g., using a Schlenk line) at 150 °C for 12 hours to remove solvent molecules from the pores and expose the open metal sites.
-
Backfill the flask with an inert gas (e.g., N2 or Ar) and allow it to cool to room temperature.
-
-
Preparation of Diamine Solution:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of this compound in anhydrous toluene. For 10 mL of solution, this corresponds to dissolving 186.34 mg of this compound.
-
-
Grafting Procedure:
-
Transfer 10 mL of the this compound solution to the Schlenk flask containing the activated MOF-74.
-
Seal the flask and stir the suspension at 80 °C for 24 hours.
-
-
Washing and Purification:
-
After the reaction, allow the flask to cool to room temperature.
-
Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Decant the supernatant and wash the solid with 10 mL of fresh anhydrous toluene. Repeat this washing step three times to remove any unreacted diamine.
-
Perform a final wash with a more volatile solvent like dichloromethane (DCM) to facilitate drying.
-
-
Drying and Characterization:
-
Dry the resulting functionalized MOF under vacuum at room temperature for 12 hours.
-
Characterize the material using powder X-ray diffraction (PXRD) to confirm the retention of crystallinity, thermogravimetric analysis (TGA) to quantify the amount of grafted diamine, and N2 sorption analysis to determine the change in surface area and pore volume.
-
The following workflow diagram illustrates the post-synthetic modification process:
Caption: Workflow for the post-synthetic modification of MOF-74.
Application: Creation of a Hydrophobic Catalytic Pocket in UiO-66-NH2 via Covalent PSM
Background: UiO-66-NH2 is a highly stable zirconium-based MOF containing amino-functionalized linkers. The amino groups can serve as handles for further covalent modification.[9] By reacting the amino groups with a long-chain acyl chloride, it is possible to introduce long alkyl chains, thereby creating a hydrophobic environment within the pores, which could be beneficial for catalysis involving non-polar substrates.
Table 2: Materials and Reagents for Covalent PSM of UiO-66-NH2
| Material/Reagent | Supplier | Grade |
| UiO-66-NH2 | Synthesized or Commercial | High Purity |
| Undecanoyl chloride | Sigma-Aldrich | ≥98% |
| Triethylamine (Et3N) | Sigma-Aldrich | ≥99.5% |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | ≥99.8% |
| Acetone | Fisher Scientific | ACS Grade |
Protocol: Covalent Modification of UiO-66-NH2 with Undecanoyl Chloride
-
Activation of UiO-66-NH2:
-
Activate 100 mg of UiO-66-NH2 by heating at 120 °C under vacuum for 12 hours.
-
Allow to cool to room temperature under an inert atmosphere.
-
-
Reaction Setup:
-
In a glovebox, suspend the activated UiO-66-NH2 in 10 mL of anhydrous DMF in a round-bottom flask.
-
Add 0.2 mL of triethylamine (a slight excess) to the suspension to act as a base.
-
In a separate vial, dissolve a 5-fold molar excess of undecanoyl chloride (relative to the amino groups in the MOF) in 2 mL of anhydrous DMF.
-
-
Covalent Modification:
-
Slowly add the undecanoyl chloride solution to the stirred MOF suspension.
-
Seal the flask and stir the reaction mixture at 60 °C for 48 hours.
-
-
Washing and Purification:
-
Cool the reaction to room temperature and collect the solid by centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove unreacted reagents and triethylamine hydrochloride.
-
Perform a final solvent exchange with acetone (3 x 10 mL) to facilitate drying.
-
-
Drying and Characterization:
-
Dry the modified MOF under vacuum at 80 °C for 12 hours.
-
Confirm the covalent modification using FT-IR spectroscopy (disappearance of N-H bending modes and appearance of amide C=O and N-H stretching modes), TGA, and elemental analysis.
-
Causality Behind Experimental Choices
-
Solvent Choice: Anhydrous solvents like toluene and DMF are used to prevent the hydrolysis of reagents and to avoid competition with water for coordination to metal sites.
-
Inert Atmosphere: The use of a glovebox or Schlenk line is crucial to exclude moisture and air, which can deactivate the MOF or react with the modifying agents.
-
Temperature and Reaction Time: These parameters are optimized to ensure a high degree of functionalization without compromising the structural integrity of the MOF. Higher temperatures can accelerate the reaction but may also lead to framework degradation.
-
Washing Steps: Thorough washing is essential to remove any physisorbed reagents, ensuring that the observed changes in properties are due to the covalently or coordinatively bound functional groups.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the recommended characterization techniques.
-
PXRD: Confirms that the crystalline structure of the MOF is maintained throughout the modification process. A significant loss of crystallinity would indicate that the modification conditions are too harsh.
-
TGA: Provides quantitative information on the amount of diamine or other functional groups incorporated into the framework. The mass loss step corresponding to the decomposition of the organic moiety will increase after successful modification.
-
FT-IR Spectroscopy: Offers direct evidence of the chemical transformation, for instance, by showing the appearance of new vibrational bands corresponding to the functional groups introduced.
-
N2 Sorption Analysis: Measures the impact of the modification on the porosity of the MOF. A decrease in surface area and pore volume is expected after grafting long chains into the pores.
Conclusion and Future Outlook
The incorporation of long-chain diamines like this compound into MOFs presents a compelling strategy for the fine-tuning of their properties. While direct synthesis using such linkers remains an area for future exploration, post-synthetic modification offers a robust and versatile toolkit for creating novel functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of long-chain diamines in tailoring MOFs for a wide array of applications, from targeted drug delivery to selective catalysis and separations. As our understanding of the interplay between linker flexibility and framework properties grows, we can anticipate the rational design of increasingly sophisticated and dynamic MOF-based systems.
References
- 1. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Increasing Alkyl Chain Length in a Series of Layered Metal–Organic Frameworks Aids Ultrasonic Exfoliation to Form Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymer-grafted metal–organic frameworks: design, synthesis, and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring the Polymerization of 1,11-Diaminoundecane to Nylon 11
Introduction: The Synthesis and Importance of Nylon 11
Nylon 11, a high-performance polyamide, is synthesized through the polycondensation of 11-aminoundecanoic acid, which is derived from 1,11-diaminoundecane.[1] This bio-based polymer, often produced from castor oil, is valued for its excellent mechanical strength, thermal stability, and chemical resistance.[1] These properties make it a critical material in demanding applications, including automotive fuel lines, flexible tubing, and high-performance films. The polymerization process involves the formation of amide linkages between the monomer units, leading to an increase in polymer chain length and molecular weight. Careful monitoring of this process is essential to ensure the final product meets the required specifications for its intended application.
This document provides a comprehensive guide to the key analytical techniques for monitoring the polymerization of this compound to Nylon 11. We will delve into the principles, practical applications, and detailed protocols for each method, offering insights into the causality behind experimental choices to empower researchers and drug development professionals in their work.
A Multi-faceted Approach to Polymerization Monitoring
A robust monitoring strategy for Nylon 11 synthesis relies on a combination of analytical techniques that provide complementary information about the reaction progress. This multi-faceted approach allows for a comprehensive understanding of the changes occurring at the molecular level, from the consumption of monomers to the evolution of the polymer's molecular weight, structure, and thermal properties.
References
Application Notes and Protocols for the Functionalization of Surfaces using 1,11-Diaminoundecane
Introduction: The Strategic Importance of Amine-Terminated Surfaces in Advanced Research and Drug Development
In the landscape of modern material science, biotechnology, and drug development, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization, the process of modifying a surface to impart new functionalities, is a cornerstone of innovation, enabling the development of sophisticated biosensors, targeted drug delivery systems, and advanced cell culture platforms. Among the myriad of chemical modifications, the introduction of primary amine groups stands out for its versatility and strategic importance. Amine-terminated surfaces serve as a highly reactive platform for the covalent immobilization of a wide array of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.
1,11-Diaminoundecane, a long-chain aliphatic diamine, has emerged as a particularly valuable tool for creating robust and well-defined amine-functionalized surfaces. Its linear eleven-carbon backbone provides a flexible spacer arm, minimizing steric hindrance and allowing for optimal presentation of the terminal amine groups for subsequent conjugation reactions. The presence of two primary amine groups offers unique possibilities for creating high-density amine surfaces or for mediating layer-by-layer assembly processes.
This comprehensive guide provides detailed, field-proven protocols for the functionalization of three critical substrate types—gold, silica, and carboxylated surfaces—using this compound. Beyond a mere recitation of steps, this document delves into the underlying chemical principles and provides insights into the characterization and quality control of the resulting amine-functionalized surfaces, empowering researchers to confidently and reproducibly engineer surfaces for their specific applications.
I. Functionalization of Gold Surfaces with this compound via Self-Assembled Monolayers (SAMs)
The spontaneous organization of molecules on a surface to form a well-defined, single-molecule-thick layer, known as a self-assembled monolayer (SAM), is a powerful technique for creating functional surfaces. While alkanethiols are the most common molecules for forming SAMs on gold, diamines can also be used, though the interaction is different. One amine group can adsorb to the gold surface, leaving the other available for further reactions.
Causality of Experimental Choices:
The formation of a stable and well-ordered this compound monolayer on a gold surface is predicated on a clean, pristine gold substrate to ensure uniform adsorption. The choice of solvent is critical; an anhydrous solvent like ethanol is used to prevent unwanted side reactions and to ensure good solubility of the diamine. The concentration of the this compound solution and the immersion time are optimized to achieve a densely packed monolayer. Post-functionalization rinsing is essential to remove any non-adsorbed molecules.
Experimental Workflow: Gold Surface Functionalization
Caption: Workflow for Gold Surface Functionalization with this compound.
Detailed Protocol: Gold Surface Functionalization
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (CAS No. 822-08-2)[1]
-
Anhydrous Ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (cleaned with piranha solution or freshly opened)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of a 1 mM solution, dissolve 1.86 mg of this compound in 10 mL of anhydrous ethanol.
-
-
Surface Functionalization:
-
Immediately immerse the cleaned and dried gold substrates into the this compound solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed diamine.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) to prevent surface contamination.
-
II. Functionalization of Silica and Glass Surfaces with this compound
The functionalization of silica-based surfaces (e.g., glass, silicon wafers with a native oxide layer) with this compound is typically achieved through a silanization reaction. This process involves the reaction of a silane coupling agent with the hydroxyl groups (-OH) present on the silica surface. For attaching a diamine, a two-step process is often employed where the surface is first functionalized with an appropriate silane, followed by the reaction with the diamine. A more direct, though less common, approach involves the direct reaction of the diamine with a pre-activated silica surface.
Causality of Experimental Choices:
The success of silica functionalization hinges on the presence of a high density of surface silanol groups. A pre-treatment step, such as an acid wash or plasma cleaning, is crucial to clean the surface and increase the number of hydroxyl groups. The use of an anhydrous solvent is critical during the silanization step to prevent self-polymerization of the silane in solution. The final curing step is necessary to drive the condensation reaction and form stable siloxane bonds with the surface.
Experimental Workflow: Silica Surface Functionalization
Caption: Workflow for Silica Surface Functionalization with this compound.
Detailed Protocol: Silica Surface Functionalization (Two-Step Method)
Materials:
-
Silica or glass substrates
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
DI water
-
Hydrochloric acid (HCl)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silica substrates by sonicating in ethanol for 15 minutes, followed by a thorough rinse with DI water.
-
Immerse the substrates in a 1 M HCl solution for 30 minutes to hydroxylate the surface.
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
-
Silanization with Epoxy-Silane:
-
Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the GPTMS solution for 2-4 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrates with toluene, followed by ethanol, to remove excess silane.
-
Cure the substrates in an oven at 110°C for 30-60 minutes.
-
-
Reaction with this compound:
-
Prepare a 10 mM solution of this compound in ethanol.
-
Immerse the epoxy-functionalized substrates in the diamine solution and incubate for 12-24 hours at room temperature with gentle agitation.
-
The primary amine of the diaminoundecane will react with the epoxide group on the surface, forming a stable covalent bond.
-
-
Rinsing and Curing:
-
Rinse the substrates thoroughly with ethanol to remove unbound diamine.
-
Cure the functionalized substrates in an oven at 110°C for 30 minutes to complete the reaction and remove any residual solvent.
-
III. Covalent Immobilization of this compound on Carboxylated Surfaces
For surfaces that are pre-functionalized with carboxylic acid groups (-COOH), this compound can be covalently attached through the formation of a stable amide bond. This is a widely used and robust method, particularly in the context of bio-conjugation. The reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the coupling efficiency.[2][3][4]
Causality of Experimental Choices:
EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of NHS or Sulfo-NHS. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts efficiently with the primary amine groups of this compound to form a stable amide linkage.[3] The reaction is pH-dependent, with the activation step favoring a slightly acidic pH (4.5-6.0) and the amine coupling step being more efficient at a slightly basic pH (7.2-8.0).[3]
Experimental Workflow: Carboxylated Surface Functionalization
Caption: Workflow for Amine Coupling to a Carboxylated Surface.
Detailed Protocol: EDC/NHS Coupling of this compound
Materials:
-
Carboxylated substrate (e.g., self-assembled monolayer of 11-mercaptoundecanoic acid on gold, carboxyl-functionalized polymer beads)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
Procedure:
-
Surface Preparation:
-
Wash the carboxylated substrate with the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 50 mM EDC and 25 mM NHS (or Sulfo-NHS) in Activation Buffer.
-
Immerse the substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature.
-
-
Coupling with this compound:
-
Immediately after activation, rinse the substrate with Coupling Buffer.
-
Prepare a 10-50 mM solution of this compound in Coupling Buffer.
-
Immerse the activated substrate in the diamine solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
After the coupling reaction, immerse the substrate in the Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate thoroughly with the Coupling Buffer and then with DI water.
-
Dry the functionalized substrate under a stream of nitrogen.
-
IV. Characterization of this compound Functionalized Surfaces
A multi-technique approach is essential for the comprehensive characterization of the functionalized surfaces to confirm the successful immobilization of this compound and to assess the quality of the resulting amine layer.
| Technique | Principle | Information Obtained | Expected Results for this compound Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron energies emitted upon X-ray irradiation.[5] | Elemental composition and chemical states of the surface (top 5-10 nm).[5] | Appearance of a Nitrogen (N 1s) peak around 399-400 eV, confirming the presence of amine groups. A decrease in the substrate signal (e.g., Au 4f or Si 2p) due to attenuation by the organic layer. |
| Contact Angle Goniometry | Measurement of the angle a liquid droplet makes with the surface. | Surface wettability, which is sensitive to changes in surface chemistry. | A decrease in the water contact angle compared to a bare gold or hydrophobic silanized surface, indicating a more hydrophilic amine-terminated surface. The exact angle will depend on the underlying substrate and the packing density of the monolayer. |
| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography. | Surface morphology, roughness, and can be used to detect changes in surface structure upon functionalization. | An increase in surface roughness may be observed, and in some cases, the formation of a uniform molecular layer can be visualized. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Analysis of the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present on the surface. | For EDC/NHS coupling, the appearance of amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) confirms amide bond formation. C-H stretching vibrations from the undecane backbone will also be present. |
V. Concluding Remarks and Future Perspectives
The functionalization of surfaces with this compound provides a robust and versatile platform for a multitude of applications in research and drug development. The protocols detailed in this guide offer a starting point for the reproducible creation of high-quality amine-terminated surfaces on gold, silica, and carboxylated substrates. The successful implementation of these protocols, coupled with rigorous characterization, will empower researchers to engineer surfaces with tailored properties for applications ranging from high-sensitivity biosensing to the development of next-generation drug delivery vehicles.
As the demand for more sophisticated and functional materials continues to grow, the ability to control surface chemistry at the molecular level will become increasingly critical. The methodologies presented herein for the use of this compound serve as a foundational element in this exciting and rapidly evolving field.
VI. References
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from --INVALID-LINK--
-
Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. DiVA portal. (n.d.). Retrieved from --INVALID-LINK--
-
instructions - edc - Thermo Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. National Institutes of Health. (n.d.). Retrieved from --INVALID-LINK--
-
This compound CAS#: 822-08-2. ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. This compound CAS#: 822-08-2 [m.chemicalbook.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
The Versatility of 1,11-Diaminoundecane in the Precision Engineering of Thin Films and Coatings
This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and protocols for the utilization of 1,11-diaminoundecane in the fabrication of advanced thin films and coatings. This document offers full editorial control to present a narrative that is both scientifically rigorous and practically applicable, moving beyond rigid templates to deliver a deeper understanding of the subject matter.
Introduction: The Strategic Advantage of a Long-Chain Diamine
This compound (DAU), a linear aliphatic diamine with the chemical formula H₂N(CH₂)₁₁NH₂, is a versatile molecular building block for the construction of highly ordered thin films and robust coatings. Its eleven-carbon alkyl chain provides a significant degree of van der Waals interaction, contributing to the formation of stable, well-ordered molecular layers. The presence of primary amine groups at both ends of the molecule imparts a unique functionality, allowing it to act as a molecular linker, a surface modifier, or a cross-linking agent. These terminal amine groups offer reactive sites for covalent attachment, electrostatic interactions, and coordination with a variety of substrates and molecular species. This unique combination of a long hydrophobic chain and bifunctional reactive ends makes this compound a compelling candidate for a range of applications, from biocompatible coatings and biosensors to corrosion-resistant layers and advanced materials for drug delivery.
Core Applications and Methodologies
The utility of this compound in thin film and coating technology can be broadly categorized into three key areas:
-
Self-Assembled Monolayers (SAMs): Forming highly ordered, single-molecule-thick layers on various substrates.
-
Layer-by-Layer (LbL) Assembly: Serving as a cationic linker for the sequential deposition of multilayered films.
-
Curing and Cross-linking Agent: Imparting flexibility and toughness to polymer coatings, particularly epoxy resins.
Self-Assembled Monolayers (SAMs) of this compound
Self-assembled monolayers are formed by the spontaneous organization of molecules on a substrate, creating a highly ordered and functional surface. While alkanethiols on gold are a classic example, diamines can also form stable monolayers on various surfaces, including silicon wafers, glass, and metal oxides. One of the amine groups of this compound anchors to the substrate, while the other remains exposed, presenting a functional amine surface for further modification.
The quality of the resulting SAM is critically dependent on several factors:
-
Substrate Purity: An atomically clean and smooth substrate is paramount for the formation of a well-ordered monolayer. Contaminants can act as nucleation sites for defects.
-
Solvent Choice: The solvent must dissolve the diamine without competing for surface binding sites. Anhydrous solvents are often preferred to prevent the interference of water molecules.
-
Concentration and Immersion Time: These parameters influence the kinetics of monolayer formation. A dilute solution and sufficient immersion time allow for molecular rearrangement and the formation of a densely packed, ordered layer.
Protocol 1: Preparation of a this compound SAM on a Silicon Wafer
Objective: To create a functional amine-terminated surface on a silicon wafer for subsequent chemical modifications.
Materials:
-
This compound (≥98% purity)
-
Silicon wafers (prime grade, <100> orientation)
-
Anhydrous Toluene (99.8%)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Submerge the wafers in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic oxide layer.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immediately immerse the cleaned and dried silicon wafers in the diamine solution.
-
Leave the wafers immersed for 12-24 hours at room temperature in a sealed container to prevent moisture contamination.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Rinse with ethanol to remove the toluene.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting amine-terminated surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen, and Atomic Force Microscopy (AFM) to assess the surface morphology and roughness.
-
Layer-by-Layer (LbL) Assembly using this compound
Layer-by-layer assembly is a versatile technique for creating multilayered thin films with nanoscale precision.[1][2][3] It relies on the sequential adsorption of oppositely charged species. This compound, being a diamine, can be protonated in acidic solutions to become a dicationic molecule. This allows it to serve as a cationic "linker" layer, alternating with anionic polymers, nanoparticles, or biomolecules. The long alkyl chain of this compound can also introduce a hydrophobic character to the multilayered film.
Caption: LbL assembly workflow using protonated this compound as the cationic layer.
Protocol 2: Layer-by-Layer Assembly of a (PSS/DAU)n Film
Objective: To construct a multilayered thin film of poly(sodium 4-styrenesulfonate) (PSS) and this compound (DAU).
Materials:
-
This compound
-
Poly(sodium 4-styrenesulfonate) (PSS, Mw ~70,000)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
DI water
-
Substrate (e.g., quartz slide, silicon wafer)
Procedure:
-
Solution Preparation:
-
Prepare a 1 mg/mL solution of PSS in DI water containing 0.1 M NaCl.
-
Prepare a 1 mg/mL solution of this compound in DI water. Adjust the pH to 3.0 with HCl to ensure protonation of the amine groups. Add 0.1 M NaCl.
-
-
LbL Deposition Cycle:
-
Clean the substrate (e.g., with Piranha solution for silicon/quartz).
-
Immerse the substrate in the cationic DAU solution for 15 minutes.
-
Rinse the substrate with DI water (pH 3.0) for 1 minute.
-
Immerse the substrate in the anionic PSS solution for 15 minutes.
-
Rinse the substrate with DI water for 1 minute.
-
This completes one bilayer (PSS/DAU). Repeat the cycle to achieve the desired number of bilayers.
-
-
Finalization and Characterization:
-
After the final layer, rinse thoroughly with DI water and dry with nitrogen.
-
The film growth can be monitored using UV-Vis spectroscopy (for quartz substrates) or ellipsometry (for silicon wafers). The surface morphology can be examined with AFM.
-
This compound as a Curing Agent for Epoxy Coatings
In the realm of coatings, epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical properties.[4][5][6] These resins require a curing agent (hardener) to undergo a cross-linking reaction, transforming the liquid resin into a hard, durable solid. Aliphatic diamines are a common class of curing agents. The long, flexible undecane chain of this compound can impart a degree of flexibility and toughness to the cured epoxy network, which can be advantageous in applications requiring impact resistance.
The primary amine groups of this compound react with the epoxide groups of the epoxy resin through a nucleophilic addition reaction. Each primary amine has two active hydrogens, allowing it to react with two epoxide groups, thus forming a cross-linked three-dimensional network.
Caption: Schematic of the cross-linking reaction between an epoxy resin and this compound.
Protocol 3: Formulation of an Epoxy Coating Cured with this compound
Objective: To prepare and characterize a simple epoxy coating using this compound as the curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Solvent (e.g., xylene/butanol blend)
-
Glass panels for coating application
-
Mechanical stirrer
Procedure:
-
Stoichiometric Calculation:
-
Determine the amine hydrogen equivalent weight (AHEW) of this compound. For a primary amine, AHEW = Molecular Weight / number of active hydrogens. (MW of DAU ≈ 186.34 g/mol ; 4 active hydrogens). AHEW ≈ 46.59 g/eq.
-
Determine the epoxide equivalent weight (EEW) of the epoxy resin (provided by the manufacturer).
-
Calculate the required parts by weight of curing agent per 100 parts of resin (phr): phr = (AHEW / EEW) * 100.
-
-
Formulation:
-
In a suitable container, weigh the required amount of epoxy resin.
-
If necessary, add a solvent to reduce viscosity and aid in film formation.
-
Slowly add the calculated amount of this compound to the epoxy resin while stirring continuously.
-
Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
-
Application and Curing:
-
Apply the formulated coating onto a clean glass panel using a film applicator to a desired thickness.
-
Allow the coating to cure at room temperature. The curing time will depend on the specific formulation and ambient conditions. Curing can be accelerated by heating (e.g., 1-2 hours at 60-80 °C).
-
-
Characterization:
-
The cured coating can be tested for hardness (pencil hardness), adhesion (cross-hatch test), and flexibility (mandrel bend test). The thermal properties, such as the glass transition temperature (Tg), can be determined using Differential Scanning Calorimetry (DSC).
-
Characterization of Thin Films and Coatings
A comprehensive characterization is essential to validate the successful formation and performance of the prepared films and coatings.
| Technique | Information Obtained | Application Area |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | SAMs, LbL |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and film thickness. | SAMs, LbL, Coatings |
| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. | SAMs, LbL, Coatings |
| Ellipsometry | Precise measurement of film thickness and refractive index. | SAMs, LbL |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonding. | All |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and curing kinetics. | Epoxy Coatings |
| Mechanical Testing (Hardness, Adhesion) | Physical durability and performance of the coating. | Epoxy Coatings |
Conclusion and Future Perspectives
This compound presents a valuable tool in the arsenal of materials scientists and engineers for the fabrication of functional thin films and coatings. Its long alkyl chain and bifunctional amine groups enable the creation of ordered monolayers, precisely controlled multilayers, and flexible yet durable coatings. The protocols and principles outlined in this guide provide a foundation for researchers to explore and exploit the properties of this versatile molecule. Future research may focus on the development of novel drug delivery systems based on LbL films incorporating this compound, the design of advanced biosensors with amine-functionalized surfaces, and the formulation of high-performance, bio-based epoxy coatings. The continued exploration of such long-chain diamines will undoubtedly lead to further innovations in surface engineering and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 交互(LbL)積層法 -機能性生体材料を得るための「温和かつ柔軟な」方法- [sigmaaldrich.com]
- 3. Nanocoating for biomolecule delivery using layer-by-layer self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. products.evonik.com [products.evonik.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,11-Diaminoundecane
Welcome to the technical support center for the synthesis of 1,11-diaminoundecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable C11 α,ω-diamine. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are several established pathways, each with distinct advantages and challenges. The most common starting materials and corresponding routes are:
-
From Undecanedioic Acid or its Derivatives: This typically involves the conversion of the carboxylic acid groups to amides, followed by a Hoffman rearrangement or reduction. Alternatively, the diacid can be converted to a dinitrile, which is then hydrogenated.
-
From 11-Bromoundecanoic Acid: This route involves the ammonolysis of the halo-acid, where the bromine atom is displaced by an amino group, followed by conversion of the carboxylic acid.[1][2][3]
-
From 10-Undecenoic Acid: This renewable starting material, often derived from castor oil, can be converted to 11-bromoundecanoic acid and then proceed via ammonolysis.[4][5][6]
-
Reductive Amination of Undecanedialdehyde: The direct reaction of the dialdehyde with ammonia in the presence of a reducing agent is a straightforward approach.[7][8]
-
Hydrogenation of Undecanedinitrile: This is a common industrial method involving the catalytic reduction of the dinitrile under high pressure.
The choice of route often depends on the availability and cost of the starting material, the scale of the reaction, and the specific equipment available in the laboratory.
Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary diamine?
This is a classic challenge in amine synthesis, arising from the N-alkylation of the newly formed primary amine by the starting material. The key is to control the relative concentrations and reactivity.
-
For Ammonolysis: Use a large excess of ammonia. This ensures that the electrophilic starting material (e.g., 11-bromoundecanoic acid) is statistically more likely to encounter an ammonia molecule than the 11-aminoundecanoic acid product.[1]
-
For Reductive Amination/Nitrile Hydrogenation: The addition of ammonia to the reaction mixture during catalytic hydrogenation can suppress the formation of secondary amines. The ammonia competes with the primary amine product for reaction with the intermediate imines.
Q3: My final product is difficult to purify. What are the best practices for isolating high-purity this compound?
This compound is a solid at room temperature with a relatively high boiling point, making purification challenging.
-
Vacuum Distillation: This is the most effective method for removing non-volatile impurities and lower-boiling solvents. However, care must be taken to avoid thermal degradation.
-
Crystallization: The diamine can be purified by crystallization from non-polar solvents. A more robust method involves converting the crude diamine to its dihydrochloride salt by treating it with concentrated HCl in an alcohol like ethanol.[9] The salt is typically much easier to crystallize and purify. The free diamine can then be regenerated by treatment with a base. This method is excellent for removing non-basic organic impurities.
Synthetic Pathways Overview
The following diagram illustrates the major synthetic routes starting from common precursors.
Caption: Major synthetic pathways to this compound.
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful one-pot method but requires careful control of reaction conditions to maximize yield.[10][11]
Q: My reaction has stalled, showing low conversion of the starting dialdehyde. What should I check?
A: Low conversion is typically due to issues with imine formation or the reduction step.
-
pH Control: Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH, and the reducing agent can be unstable. The optimal pH is generally between 5 and 7.[10] Consider using a buffer or adding a mild acid like acetic acid.
-
Water Removal: The formation of the imine intermediate generates water. If water is not removed, the equilibrium may not favor the imine. Adding molecular sieves (3Å or 4Å) can effectively sequester water and drive the reaction forward.[10]
-
Reducing Agent Reactivity:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is selective for reducing the protonated iminium ion over the starting aldehyde.[12] However, it is highly toxic.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder, less toxic alternative that is often more effective, especially for less reactive ketones and aldehydes. It does not require strict pH control.
-
Catalytic Hydrogenation: If using H₂ gas with a catalyst (e.g., Pd/C, Raney Ni), ensure the catalyst is active and that there are no catalyst poisons in your substrate or solvent.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH₃CN | Methanol, pH 5-7 | Selective for iminium ions[12] | Highly toxic (cyanide) |
| NaBH(OAc)₃ | Dichloromethane (DCM) or THF | Non-toxic, mild, no pH control needed[12] | More expensive |
| H₂ / Catalyst | Ethanol/Methanol, 1-50 bar H₂ | "Green" reagent, high atom economy | Requires pressure equipment, potential for over-reduction |
Q: I am getting a significant amount of an insoluble, polymeric substance instead of my desired product. Why is this happening?
A: This is a common outcome of intermolecular reactions competing with the desired intramolecular reaction. Since you have two reactive ends on your C11 chain, one molecule can react with another, leading to chain growth and polymerization.
Solution: High-Dilution Conditions To favor the formation of the monomeric diamine, the reaction must be performed under high-dilution conditions. This involves adding the dialdehyde starting material very slowly (e.g., via a syringe pump over several hours) to a solution containing the ammonia and the reducing agent. This ensures that the concentration of the dialdehyde is always very low, minimizing the chance of intermolecular reactions.
Troubleshooting Guide: Ammonolysis of 11-Bromoundecanoic Acid
This route is attractive due to the commercial availability of the starting material but can be plagued by side reactions.
Q: The reaction is very slow and the yield is poor. How can I accelerate the conversion?
A: The slow reaction is due to the low solubility of the organic acid in the aqueous ammonia and the inherent rate of the Sₙ2 reaction.
-
Temperature and Pressure: Conducting the reaction in a sealed pressure vessel at elevated temperatures (e.g., 100-150°C) will significantly increase the reaction rate.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can dramatically improve the reaction.[4] The PTC helps to carry the ammonia nucleophile into the organic phase (or helps solubilize the organic substrate in the aqueous phase), accelerating the reaction and allowing for milder conditions.[4]
-
Solvent Choice: While often performed in excess aqueous ammonia, using a co-solvent system can improve solubility and reaction rates.
Troubleshooting Workflow: Low Yield in Ammonolysis
Caption: Decision diagram for troubleshooting low ammonolysis yield.
Experimental Protocols
Protocol 1: Reductive Amination of Undecanedialdehyde using NaBH(OAc)₃
This protocol emphasizes high dilution to minimize polymerization.
-
Setup: In a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 500 mL) and sodium triacetoxyborohydride (1.5 eq).
-
Ammonia Addition: Cool the flask to 0°C and bubble anhydrous ammonia gas through the solution for 15 minutes, or add a solution of ammonia in an organic solvent (e.g., 2.0 M ammonia in isopropanol, 2.5 eq).
-
Substrate Addition: Dissolve undecanedialdehyde (1.0 eq) in 200 mL of anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the dialdehyde solution dropwise to the stirred reaction mixture over a period of 8-10 hours. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of 1 M NaOH solution. Stir for 1 hour. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or salt crystallization as described in the FAQs.
Protocol 2: Ammonolysis of 11-Bromoundecanoic Acid with Phase-Transfer Catalysis
-
Setup: To a high-pressure stainless-steel reactor, add 11-bromoundecanoic acid (1.0 eq), tetrabutylammonium bromide (0.05 eq), and a 28% aqueous ammonia solution (20 eq).
-
Reaction: Seal the reactor and heat to 120°C with vigorous stirring. Maintain this temperature for 24-36 hours. Monitor the internal pressure.
-
Cooldown & Workup: Cool the reactor to room temperature and carefully vent any excess ammonia pressure in a fume hood. Transfer the reaction mixture to a round-bottom flask.
-
Isolation: Acidify the mixture with 6 M HCl to pH ~1. This will protonate the amino acid and precipitate it. Filter the resulting solid and wash with cold water. This product is 11-aminoundecanoic acid.
-
Reduction to Diamine: The resulting amino acid must then be reduced to the diamine. This is typically done by converting the carboxylic acid to an ester or amide, followed by reduction with a strong reducing agent like LiAlH₄.
References
- 1. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Google Patents [patents.google.com]
- 5. US2772302A - Process for the production of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. prepchem.com [prepchem.com]
- 10. studylib.net [studylib.net]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 1,11-Diaminoundecane
Welcome to the technical support center for the purification of crude 1,11-Diaminoundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this versatile long-chain diamine. Our goal is to equip you with the knowledge to achieve high-purity this compound for your critical applications.
Understanding the Starting Material: Crude this compound
The purity of your final product is intrinsically linked to the quality of your starting material. Crude this compound can contain a variety of impurities depending on the synthetic route employed. Understanding the potential contaminants is the first step toward selecting an effective purification strategy.
Two common synthetic pathways to this compound are:
-
Reduction of Undecanedinitrile: This method involves the catalytic hydrogenation of the corresponding dinitrile.
-
From 1,11-Dibromoundecane: Typically via a Gabriel synthesis or direct ammonolysis.
Based on these routes, the following impurities may be present in your crude material:
-
Unreacted Starting Materials: Undecanedinitrile or 1,11-Dibromoundecane.
-
Partially Reacted Intermediates: Such as 11-aminoundecanenitrile from the dinitrile reduction.
-
Byproducts of Synthesis: Phthalimide residues or byproducts from its hydrolysis in the Gabriel synthesis.[1][2]
-
Catalyst Residues: Traces of metal catalysts from hydrogenation.
-
Solvents: Residual solvents from the reaction and initial work-up.
-
Oligomeric Species: Minor amounts of polymerized byproducts.
A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide your purification strategy.
Purification Methodologies: A Head-to-Head Comparison
| Method | Principle | Best For Removing | Advantages | Limitations |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Small to moderate amounts of impurities with different solubility profiles. | Cost-effective, scalable, can yield very high purity. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Non-volatile impurities, high-boiling byproducts, and catalyst residues. | Effective for thermally sensitive compounds, can handle larger scales.[3] | Requires specialized equipment, may not separate impurities with close boiling points. |
| Flash Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) and elution with a mobile phase. | A wide range of impurities, including those with similar physical properties to the product. | High resolution, versatile, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, may not be ideal for very large scales. |
In-Depth Experimental Protocols & Troubleshooting
Method 1: Recrystallization
Recrystallization is often the first choice for purifying solid compounds like this compound, which has a melting point of approximately 45-47°C. The key is to find a solvent that dissolves the diamine well at elevated temperatures but poorly at lower temperatures.
-
Solvent Screening:
-
In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, and mixtures thereof).
-
A good solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. A toluene/hexane or ethanol/water mixture is a good starting point.[4][5]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove residual solvent.
-
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Add more solvent to the hot solution. |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool again for a second crop of crystals. Choose a different solvent system where the compound is less soluble at low temperatures. |
| Colored Crystals | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Method 2: Vacuum Distillation
Given its relatively high boiling point (approximately 152°C at 10 mmHg), vacuum distillation is an excellent method for purifying this compound, especially from non-volatile impurities.[6]
Caption: Workflow for the purification of this compound by vacuum distillation.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Use a Claisen adapter to minimize bumping. A short-path distillation head is recommended.
-
-
Sample Preparation:
-
Place the crude this compound and a magnetic stir bar in the distillation flask.
-
-
Distillation:
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction of this compound at a constant temperature and pressure.
-
-
Isolation:
-
Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.
-
| Issue | Possible Cause | Recommended Solution |
| Bumping | Uneven boiling. | Ensure vigorous stirring. Use a Claisen adapter. Heat the flask slowly and evenly. |
| Product Solidifies in Condenser | The condenser temperature is too low. | Use a jacketed condenser with circulating warm water (around 50-60°C) to prevent solidification. |
| Poor Vacuum | Leaks in the system. | Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly. |
| Decomposition | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure the heating mantle is not set too high. |
Method 3: Flash Column Chromatography
For challenging separations where impurities have similar physical properties to this compound, flash column chromatography on silica gel is a powerful technique. Due to the polar amine groups, special considerations are necessary.
Caption: Decision-making workflow for purification by flash column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Develop a suitable mobile phase using TLC. A good starting point for amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[7]
-
To prevent tailing of the amine spot on the silica TLC plate, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., DCM:MeOH:TEA 90:9:1).
-
The target Rf value for this compound should be around 0.2-0.3 for optimal separation.
-
-
Column Packing:
-
Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Dry-load the resulting powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the selected mobile phase. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of methanol) can be used to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
For visualization of the amine on the TLC plate, a ninhydrin stain is effective.[8]
-
-
Isolation:
-
Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
| Issue | Possible Cause | Recommended Solution |
| Tailing of Spots on TLC/Column | The acidic nature of silica gel strongly interacts with the basic amine. | Add a basic modifier (triethylamine or ammonium hydroxide) to the mobile phase. Use amine-functionalized silica.[9] |
| Poor Separation | The chosen mobile phase is not optimal. | Re-optimize the solvent system using TLC. Consider using a shallower solvent gradient during elution. |
| Product Does Not Elute | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the methanol concentration). |
| Cracked Column Bed | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography. |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a waxy solid. Is this normal?
A1: Pure this compound is a white crystalline solid. A waxy or oily appearance often indicates the presence of impurities that are depressing the melting point. Purification is necessary to obtain a crystalline product.
Q2: How can I effectively monitor the purity of my fractions during chromatography?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Since this compound is not UV-active, you will need to use a stain for visualization. A ninhydrin stain is highly recommended as it reacts with primary amines to produce a distinct color.[8][10]
Q3: I am having trouble removing a very persistent colored impurity. What should I do?
A3: If the colored impurity is non-volatile, vacuum distillation should be effective. If it co-distills or has similar solubility, a charcoal treatment during recrystallization might help, but use it judiciously as it can adsorb your product. For stubborn colored impurities, column chromatography is often the most effective solution.
Q4: What safety precautions should I take when working with this compound and the solvents used for its purification?
A4: this compound can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used in purification, such as dichloromethane and methanol, have their own specific hazards; consult their Safety Data Sheets (SDS) before use.
Q5: Can I use a single purification method to achieve >99% purity?
A5: This depends on the nature and quantity of the impurities in your crude material. In some cases, a single, carefully performed recrystallization or distillation may be sufficient. However, for complex mixtures of impurities, a combination of methods, such as vacuum distillation followed by recrystallization, may be necessary to achieve very high purity.
References
- 1. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. rsc.org [rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. epfl.ch [epfl.ch]
Technical Support Center: Mastering the Polymerization of 1,11-Diaminoundecane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the polymerization of 1,11-diaminoundecane. As a Senior Application Scientist, I understand the nuances and challenges of achieving high-molecular-weight, defect-free polyamides from this versatile long-chain monomer. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical protocols to help you navigate the complexities of your experiments and prevent undesirable side reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the polymerization of this compound.
Q1: My polyamide synthesized from this compound has a lower than expected molecular weight and is brittle. What are the likely causes?
This is a frequent issue that typically points to one of three primary culprits: stoichiometric imbalance, monomer impurities, or suboptimal reaction conditions.[1][2]
-
Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the reacting functional groups.[3][4] Even a slight excess of either the diamine or the diacid will lead to chain termination, drastically limiting the molecular weight.[5]
-
Monomer Impurities: Monofunctional impurities in either the this compound or the diacid/diacid chloride act as chain stoppers, capping the growing polymer chains and preventing further elongation.[1] Water is a particularly detrimental impurity, as it can hydrolyze diacid chlorides, creating a dicarboxylic acid which is less reactive and can disrupt stoichiometry.[6]
-
Suboptimal Reaction Conditions: Inadequate reaction time or temperature can result in incomplete conversion, leading to lower molecular weight.[2] Conversely, excessively high temperatures can promote side reactions like cyclization and thermal degradation.[1]
Q2: I'm observing a yellowish or brownish discoloration in my final polyamide. What could be the reason?
Discoloration is often an indicator of thermal degradation or oxidation.[6]
-
Thermal Degradation: At elevated temperatures, typically above 250°C, aliphatic polyamides can undergo complex degradation reactions. This can involve chain scission at the C-N bond, as well as the evolution of volatile products like carbon dioxide, carbon monoxide, and hydrocarbons.[7]
-
Oxidation: The presence of oxygen, especially at high temperatures, can lead to oxidative degradation of the polymer, resulting in discoloration and a reduction in mechanical properties.
To mitigate this, ensure your polymerization is conducted under a high-purity inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled within the optimal range for the specific polyamide you are synthesizing.
Q3: How can I detect and quantify cyclic oligomers in my polymerization product?
The formation of cyclic oligomers is a common side reaction that competes with linear polymer growth, effectively reducing the final molecular weight.[1] Several analytical techniques can be employed for their detection and quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying cyclic oligomers.[8][9][10] Using a suitable column and mobile phase, you can resolve different cyclic species. A UV detector can be used for quantification, and coupling the HPLC to a mass spectrometer (LC-MS) can aid in the identification of the cyclic structures.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as straightforward for quantification as HPLC, ¹H and ¹³C NMR can provide qualitative evidence for the presence of cyclic oligomers, which may exhibit distinct chemical shifts compared to the linear polymer.[13][14]
Troubleshooting Guide: A Systematic Approach
When encountering issues in your this compound polymerization, a systematic approach to troubleshooting is crucial. The following guide will help you diagnose and resolve common problems.
Issue 1: Low Molecular Weight and/or Low Yield
This is the most common problem and can be addressed by systematically evaluating the following factors:
Troubleshooting Workflow for Low Molecular Weight/Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Cyclic oligomers in polyamide for food contact material: quantification by HPLC-CLND and single-substance calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of linear and cyclic oligomers in polyamide-6 without sample preparation by liquid chromatography using the sandwich injection method. II. Methods of detection and quantification and overall long-term performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation and application of an LC-MS/MS method for the determination of cyclic oligomers originating from polyamide 6 and polyamide 66 in food simulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Optimizing temperature and pressure for reactions with 1,11-Diaminoundecane
Technical Support Center: Optimizing Reactions with 1,11-Diaminoundecane
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and materials scientists engaged in reactions, particularly polymerization, involving this long-chain aliphatic diamine. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to optimize your experimental outcomes by carefully controlling temperature and pressure.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in synthesis.
Q1: What are the primary applications of this compound?
This compound (CAS: 822-08-2) is a C11 alpha,omega-diamine primarily used as a monomer in condensation polymerization.[1] Its most significant application is in the synthesis of high-performance polyamides (PAs), often referred to as nylons. When reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride), it forms a polyamide with specific material properties dictated by the co-monomer and the reaction conditions. For example, reacting it with a C12 diacid would produce PA-11,12. These polymers are valued in applications requiring high strength, toughness, and thermal stability.[2]
Q2: Why is temperature control so critical in reactions with this compound?
Temperature is arguably the most critical parameter in polyamide synthesis. It directly influences reaction kinetics, polymer molecular weight, and the prevalence of side reactions.[3]
-
Kinetics: Higher temperatures increase the rate of amidation, allowing the reaction to proceed faster.[4] Direct thermal condensation of amines and carboxylic acids often requires high temperatures (typically >160 °C) to overcome the activation energy and drive off the water byproduct.[5]
-
Side Reactions: However, excessively high temperatures can trigger undesirable side reactions. These include thermal degradation, oxidation (if not under an inert atmosphere), deamination of the terminal amino groups, and cyclization.[6] These side reactions can lead to chain termination, resulting in a lower molecular weight, and can cause discoloration (yellowing or browning) of the final polymer.
The optimal temperature is therefore a carefully determined balance that maximizes the rate of polymerization while minimizing degradation and other unwanted pathways.[7]
Q3: What is the role of pressure in these reactions?
Pressure control serves two primary, and opposing, functions in condensation polymerization:
-
Vacuum (Reduced Pressure): This is the most common application of pressure control. According to Le Châtelier's principle, removing a product from an equilibrium reaction will drive the reaction forward. In polycondensation, a small molecule (usually water) is eliminated. Applying a vacuum in the later stages of the reaction efficiently removes this water from the reaction medium, shifting the equilibrium towards the formation of longer polymer chains and thus achieving a higher molecular weight.
-
Positive Pressure (Inert Atmosphere): In many high-temperature syntheses (>200°C), it is crucial to prevent oxidation of the monomers and the resulting polymer, which can lead to discoloration and degradation.[8] This is achieved by carrying out the reaction under a slight positive pressure of an inert gas, such as nitrogen or argon.[2]
Q4: My this compound is a solid. How does this affect setting up the reaction?
This compound has a melting point of approximately 45°C.[9] For melt polycondensation, the reactants are heated well above the melting points of all monomers to create a homogeneous molten phase. For solution-based procedures, the diamine must be fully dissolved in an appropriate solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)) along with the co-monomer before initiating the reaction by heating.[6] Ensuring complete dissolution is critical for achieving a uniform reaction and a high molecular weight polymer.
Part 2: Troubleshooting Guide for Polyamide Synthesis
This guide provides a systematic approach to diagnosing and resolving common issues encountered during polymerization reactions with this compound.
Issue 1: Low Molecular Weight or Poor Polymer Yield
Low molecular weight is a frequent challenge and can be traced back to several factors, many of which are linked to temperature and pressure.
| Potential Cause | Explanation (Causality) | Recommended Action & Rationale |
| Inefficient Byproduct Removal | The condensation reaction that forms the amide bond is an equilibrium process. If the water byproduct is not removed, the reverse reaction (hydrolysis) will limit the growth of the polymer chains. | Action: In the final stage of the reaction (after oligomers have formed), gradually apply a high vacuum (<1 Torr). Rationale: This effectively removes water, driving the equilibrium towards the high molecular weight polymer.[10] |
| Reaction Temperature Too Low | The amidation reaction has a significant activation energy. If the temperature is insufficient, the reaction rate will be too slow to achieve high conversion and build molecular weight within a practical timeframe. | Action: Incrementally increase the reaction temperature in 10-15°C steps. Monitor viscosity or take aliquots for molecular weight analysis. Rationale: Increasing thermal energy helps molecules overcome the activation barrier, accelerating the reaction.[4] |
| Reaction Temperature Too High | Excessive heat can cause thermal degradation and side reactions like deamination. These processes create non-reactive end-groups that "cap" the polymer chains, preventing further growth and limiting the final molecular weight.[6] | Action: Lower the reaction temperature. Consider using a catalyst to achieve a high reaction rate at a milder temperature. Rationale: This minimizes energy-intensive side reactions, preserving the reactivity of the polymer chain ends. |
| Monomer Imbalance | Achieving a high molecular weight in step-growth polymerization requires a precise 1:1 stoichiometric ratio of functional groups (amine to carboxylic acid).[6] Any deviation creates an excess of one type of functional group at the end of the reaction, halting polymerization. | Action: Ensure high-purity monomers. Perform accurate weighing. For diacids, titration can confirm the concentration of functional groups. Rationale: Stoichiometric balance is fundamental to achieving high degrees of polymerization as per the Carothers equation. |
The following diagram illustrates a logical workflow for diagnosing the cause of low molecular weight polymer.
Caption: Troubleshooting flowchart for low molecular weight.
Issue 2: Polymer Discoloration (Yellowing/Browning)
Discoloration is almost always a sign of chemical degradation, typically caused by excessive thermal stress or oxidation.
| Potential Cause | Explanation (Causality) | Recommended Action & Rationale |
| Oxidation | At high temperatures, residual oxygen in the reactor can react with the amine groups or the polymer backbone, forming chromophores (colored compounds). | Action: Ensure the reaction is conducted under a robust inert atmosphere (N₂ or Ar). Perform several vacuum/inert gas backfill cycles before heating. Rationale: Removing oxygen prevents oxidative degradation pathways.[2] |
| Thermal Degradation | The reaction temperature exceeds the thermal stability limit of the monomer or the resulting polymer, causing bonds to break and side reactions to occur that produce colored byproducts. | Action: Lower the overall reaction temperature. Reduce the time the polymer is held at the maximum temperature. Rationale: Limiting thermal exposure minimizes degradation. |
| Impure Monomers | Impurities in the this compound or the diacid co-monomer can be more susceptible to thermal degradation than the monomers themselves, acting as a source of discoloration. | Action: Use high-purity monomers. If necessary, purify the diamine by recrystallization or vacuum distillation. Rationale: Removing reactive impurities eliminates a primary source of color body formation. |
Part 3: Experimental Protocol & Data
General Protocol for Lab-Scale Solution Polycondensation
This protocol provides a framework for synthesizing a polyamide from this compound and a dicarboxylic acid (e.g., dodecanedioic acid) in solution.
Materials & Equipment:
-
This compound (high purity)
-
Dodecanedioic acid (high purity)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Methanol (for precipitation)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser leading to a vacuum trap.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Reactor Setup: Assemble the glassware and ensure all joints are properly sealed. Flame-dry the apparatus under vacuum and cool under a positive flow of nitrogen to remove adsorbed water.
-
Monomer Charging: Charge the flask with equimolar amounts of this compound and dodecanedioic acid. For example, 10.00 mmol of each.
-
Solvent Addition: Add enough anhydrous NMP to create an approximately 15-20% (w/v) solution.
-
Inerting: Seal the reactor. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Initial Heating (Salt Formation & Oligomerization): Begin stirring and slowly heat the mixture to 180-190°C under a gentle nitrogen flow. As the temperature rises, the monomers will dissolve and react to form a low molecular weight prepolymer (oligomer). Water will begin to distill off. Hold at this temperature for 2-4 hours.
-
High-Temperature Polycondensation: Increase the temperature to 200-220°C. At this stage, the viscosity of the solution will begin to increase noticeably.
-
Vacuum Stage: Once the viscosity has significantly increased, connect the reactor to a vacuum pump. Gradually decrease the pressure to <1 Torr over 30-60 minutes. Continue heating under full vacuum for another 3-5 hours to drive the polymerization to completion by removing the last traces of water. The stirring may need to be slowed as the viscosity becomes very high.
-
Reaction Quench & Precipitation: Cool the reactor to room temperature and release the vacuum with nitrogen. Dilute the viscous polymer solution with additional NMP if necessary. Slowly pour the polymer solution into a large excess of vigorously stirring methanol to precipitate the polyamide.
-
Purification: Filter the precipitated white polymer. Wash it thoroughly with fresh methanol and then with hot deionized water to remove any residual solvent and unreacted monomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight or until a constant weight is achieved.
Data Presentation: Temperature & Pressure Effects
The following table summarizes the general effects of adjusting temperature and pressure on key outcomes in polyamide synthesis.
| Parameter | Effect of Increase | Effect of Decrease | Optimization Goal |
| Temperature | ↑ Reaction Rate↑ Risk of Side Reactions/Degradation[6] | ↓ Reaction Rate↓ Risk of Side Reactions | Find the "sweet spot" for maximum rate with minimal degradation. Typically 180-220°C for solution methods.[8] |
| Pressure | ↑ Risk of Oxidation (if not inert)↓ Byproduct Removal Efficiency | ↑ Byproduct Removal (under vacuum)↓ Risk of Oxidation (under inert gas) | Use slight positive N₂ pressure during initial heating, then high vacuum (<1 Torr) during the final polycondensation stage. |
This diagram illustrates the trade-offs associated with temperature selection.
Caption: Relationship between temperature and reaction outcomes.
References
- 1. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. wnynewsnow.com [wnynewsnow.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 822-08-2 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues of 1,11-Diaminoundecane
Welcome to the technical support guide for 1,11-Diaminoundecane. This document is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this versatile diamine. Its unique structure, featuring a long hydrophobic undecane backbone and two terminal polar amine groups, presents specific solubility behaviors that require a systematic troubleshooting approach.
Understanding the Molecule: Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. For this compound, the central challenge arises from its dual nature: a long, non-polar alkyl chain that favors non-polar solvents, and two highly polar amine functional groups that prefer polar environments.[1][2] Understanding these properties is the first step in effective troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₁₁H₂₆N₂ | The high carbon-to-nitrogen ratio indicates significant non-polar character.[3][4][5][6] |
| Molecular Weight | 186.34 g/mol | A moderate molecular weight; size is a secondary factor to polarity in its solubility profile.[5][6] |
| Melting Point | ~45 °C | As a low-melting solid, gentle heating can be a highly effective method to facilitate dissolution.[4][7] |
| pKa (Predicted) | 10.97 ± 0.10 | The amine groups are basic, allowing for protonation in acidic conditions to form highly polar, water-soluble salts.[4][7] |
| Appearance | White to Off-White Solid | Can appear waxy or oily, especially if it has absorbed moisture, due to its low melting point and hygroscopic nature.[4][7] |
| General Solubility | Slightly soluble in Acetonitrile, Chloroform.[4][7] Expected to be more soluble in non-polar organic solvents and poorly soluble in neutral water.[1][2] |
Frequently Asked Questions (FAQs) & Quick Troubleshooting Guide
This section addresses the most common issues in a direct question-and-answer format.
Q1: My this compound is not dissolving in an aqueous buffer (e.g., PBS, pH 7.4). What is the primary reason and the best first step?
A: The primary reason is the long, non-polar C11 alkyl chain, which is highly hydrophobic and dominates the molecule's behavior in neutral water.[1][2] The most effective first step is to leverage the basicity of the terminal amine groups by adjusting the pH. By lowering the pH of the aqueous medium with a suitable acid (e.g., HCl), you can protonate the amine groups to form diammonium salts. These ionic salts are significantly more polar and readily dissolve in water.[8][9][10][11]
Q2: I am using an organic solvent, but solubility is still limited. How should I choose a better solvent?
A: The principle of "like dissolves like" is key.[12][13] The significant non-polar character of this compound means it will dissolve best in non-polar or moderately polar aprotic solvents. If you are experiencing issues in a polar solvent like ethanol, consider switching to a less polar solvent such as dichloromethane (DCM), or a non-polar solvent like toluene or hexane.[1][2] For a more systematic approach, refer to Protocol 2.
Q3: Is it safe to heat the mixture to aid dissolution? What are the potential risks?
A: Yes, gentle heating is a very effective strategy due to the low melting point of this compound (~45 °C).[4][7] Heating the solvent provides the necessary energy to overcome the crystal lattice energy of the solid.[12][14]
-
Procedure: Warm the solvent to just above the melting point (e.g., 50-60 °C) before or during the addition of the solid.
-
Risks:
-
Solvent Volatility: If using a low-boiling point solvent (e.g., DCM, ether), be mindful of evaporation and work in a well-ventilated fume hood with appropriate cooling/reflux condensers.
-
Reaction Stability: Ensure that other components in your reaction mixture are stable at the elevated temperature.
-
Q4: I need to use a specific reaction solvent where this compound is poorly soluble. Is there a way to introduce it into the reaction?
A: Yes, this is a classic formulation challenge that can be solved using a co-solvent or a concentrated stock solution approach.[15][16] First, dissolve the this compound in a minimal amount of a strong, compatible solvent in which it is highly soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[13] Then, add this concentrated stock solution dropwise to your main reaction medium with vigorous stirring. This technique keeps the overall concentration of the co-solvent low while ensuring the diamine is fully solvated and available for reaction.
Detailed Troubleshooting Protocols & Methodologies
For persistent issues, a more structured experimental approach is necessary. The following protocols provide detailed, step-by-step guidance.
Protocol 1: Solubility Enhancement in Aqueous Media via pH Adjustment
This protocol describes the formation of a soluble diammonium salt for use in aqueous reaction systems.
Causality: The uncharged amine groups (R-NH₂) are non-polar. Protonation with acid converts them into charged ammonium groups (R-NH₃⁺), which are ionic and highly polar. This ionic form interacts favorably with polar water molecules, dramatically increasing solubility.[8][9]
Experimental Steps:
-
Weigh the required amount of this compound into a clean container.
-
Add a small volume of deionized water. The diamine will likely remain as an insoluble solid or oily phase.
-
While stirring vigorously, add a dilute acid (e.g., 1 M HCl) dropwise.
-
Monitor the mixture. As the acid is added, the solid will begin to dissolve as the soluble salt is formed.
-
Continue adding acid until all the solid has dissolved, resulting in a clear solution. Avoid adding a large excess of acid unless required by the reaction conditions.
-
The resulting solution can now be diluted with your aqueous buffer or medium to the final desired concentration.
Caption: Protonation of this compound to form a water-soluble salt.
Protocol 2: Systematic Approach for Organic Reaction Media
This workflow provides a logical sequence for finding a suitable organic solvent and applying thermal methods.
Causality: Solubility in organic media is governed by the balance of intermolecular forces (van der Waals, dipole-dipole) between the solute and solvent. A systematic screen based on solvent polarity is the most efficient way to identify a compatible system.
Caption: Decision workflow for selecting an appropriate organic solvent.
Experimental Steps:
-
Initial Screening: Based on the workflow above, test solubility in a small volume (e.g., 1 mL) of a selected solvent at room temperature. Start with non-polar solvents where it is most likely to be soluble.
-
Thermal Method: If solubility is poor at room temperature, gently warm the mixture to 50-60 °C while stirring. Given its low melting point, the compound should "melt" into the solution.
-
Cooling Check: Once dissolved at a higher temperature, allow the solution to cool back to the intended reaction temperature. Observe if the compound precipitates out. If it remains in solution, you have found a suitable condition. If it precipitates, the reaction must be run at the elevated temperature, or a different solvent/method is required.
Summary of Troubleshooting Strategies
Table 2: Quick Reference Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
|---|---|---|
| Insoluble in Water/Buffer | Hydrophobic C11 backbone dominates at neutral pH. | Adjust pH to < 7 with a suitable acid to form a soluble salt (Protocol 1). |
| Cloudy or Insoluble in Polar Organic Solvents (e.g., Methanol) | Polarity mismatch; the solvent is too polar for the non-polar chain. | Switch to a less polar solvent (e.g., DCM, THF) or a non-polar solvent (e.g., Toluene). |
| Solid particles remain at room temperature in a suitable solvent. | Dissolution kinetics are slow, or the concentration is near saturation. | Gently warm the mixture to 50-60 °C with stirring to accelerate dissolution. |
| Compound is insoluble in the required final reaction solvent. | Extreme polarity mismatch or specific solvent incompatibility. | Use the co-solvent method: Dissolve in a minimal volume of a strong solvent (DMSO/DMF) and add as a concentrated stock to the reaction vessel. |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,11-Undecanediamine (CAS 822-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 822-08-2 [chemicalbook.com]
- 5. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,11-Undecanediamine [webbook.nist.gov]
- 7. This compound CAS#: 822-08-2 [m.chemicalbook.com]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Molecular Weight Control in Polyamides Based on 1,11-Diaminoundecane
This technical support guide is designed for researchers, scientists, and drug development professionals working with polyamides synthesized from 1,11-diaminoundecane. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work, with a focus on achieving precise molecular weight control.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the molecular weight of polyamides derived from this compound?
A1: The molecular weight of polyamides synthesized through step-growth polymerization, such as those based on this compound, is principally governed by two critical factors: the stoichiometric balance of the reactive monomers and the extent of the reaction (conversion).[1] Achieving a high molecular weight necessitates a precise 1:1 molar ratio of the amine groups from this compound and the carboxylic acid (or acyl chloride) groups from the chosen diacid comonomer.[1][2] Any deviation from this equimolar ratio will limit the final molecular weight.[1][3] Furthermore, the reaction must proceed to a very high conversion, as the degree of polymerization is highly dependent on the extent of the reaction.[4]
Q2: How does a slight excess of either this compound or the diacid comonomer affect the final molecular weight?
A2: A stoichiometric imbalance between the diamine and the diacid is a direct method for controlling the molecular weight. An excess of one monomer will result in polymer chains that are all terminated with the same functional group, thereby preventing further chain growth.[1][5][6] For instance, a slight excess of this compound will produce polyamide chains with amine end groups, and the degree of polymerization will be limited by the availability of the diacid. The Carothers equation quantitatively describes this relationship, showing that even a small stoichiometric imbalance can significantly reduce the achievable molecular weight.[3][6]
Q3: What is the purpose of using an "end-capping agent" or "chain stopper" in these polymerizations?
A3: An end-capping agent, or chain stopper, is a monofunctional reactant intentionally added to the polymerization to control the final molecular weight.[1][3][7] These agents react with the growing polymer chain ends, rendering them unreactive and effectively terminating further polymerization.[1] For polyamides based on this compound, a monofunctional amine (like dodecylamine) or a monofunctional carboxylic acid (like acetic acid or benzoic acid) can be used.[7][8] By precisely controlling the amount of the end-capping agent, a predictable and reproducible molecular weight can be achieved.
Q4: What are typical reaction conditions for synthesizing polyamides from this compound, and how do they impact molecular weight?
A4: The synthesis of polyamides from this compound and a diacid is typically carried out via melt polycondensation at elevated temperatures, often in the range of 180-280°C.[9] The reaction is usually performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. Initially, the reaction may be conducted at a lower temperature to form a prepolymer, followed by a gradual increase in temperature and application of a vacuum to drive the removal of the condensation byproduct (water), which pushes the equilibrium towards a higher molecular weight polymer.[9] Reaction time is also a critical parameter; longer reaction times generally lead to higher molecular weights, assuming other conditions are optimal.[10]
Q5: Can side reactions affect molecular weight control? If so, how can they be minimized?
A5: Yes, side reactions can significantly impact molecular weight and its distribution. At the high temperatures required for melt polycondensation, side reactions such as thermal degradation, branching, or cross-linking can occur.[11][12] The purity of the monomers is also crucial, as monofunctional impurities can act as unintentional chain stoppers, limiting the molecular weight.[4][13] To minimize these effects, it is essential to use highly purified monomers and to carefully control the reaction temperature and time.[13] Operating under a high-purity inert atmosphere will mitigate oxidative degradation.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of polyamides from this compound and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting & Optimization Steps |
| Low Molecular Weight | - Incorrect Stoichiometry: Inaccurate weighing of monomers or presence of impurities.[1][14] - Incomplete Reaction: Insufficient reaction time or temperature; inefficient removal of condensation byproduct (e.g., water).[14] - Premature Precipitation: The polymer precipitates from the melt before reaching high molecular weight. | - Verify Monomer Purity and Calculations: Use high-purity monomers and double-check all stoichiometric calculations.[13] - Optimize Reaction Conditions: Gradually increase the reaction temperature and apply a high vacuum to effectively remove water.[9] Extend the reaction time to ensure high conversion.[10] - Ensure Homogeneous Melt: Maintain a reaction temperature sufficiently above the polymer's melting point to ensure the mixture remains a homogeneous melt. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | - Stoichiometric Imbalance: An off-stoichiometry ratio is a common cause of a broader molecular weight distribution.[3][14] - Side Reactions: Branching or chain scission reactions can broaden the PDI. - Non-uniform Reaction Conditions: Poor mixing or temperature gradients within the reactor can lead to variations in chain growth rates.[14] | - Precise Stoichiometry: For a narrow PDI, strive for a precise 1:1 molar ratio of functional groups.[2] - Optimize Reaction Conditions: Lower the reaction temperature to the minimum required for efficient polymerization to reduce side reactions. Ensure vigorous and uniform mixing throughout the reaction. - Consider Controlled Polymerization Techniques: While more complex, certain methods can offer better control over the molecular weight distribution. |
| Gel Formation or Cross-linking | - Excessive Reaction Temperature or Time: Prolonged exposure to high temperatures can lead to side reactions causing cross-linking.[11] - Presence of Polyfunctional Impurities: Impurities with more than two functional groups can act as cross-linking agents. | - Reduce Reaction Temperature and Time: Optimize the reaction conditions to achieve the target molecular weight without prolonged exposure to excessive heat. - Ensure Monomer Purity: Use monomers that are free from polyfunctional impurities. |
| Inconsistent Batch-to-Batch Molecular Weight | - Variations in Monomer Purity or Moisture Content: Inconsistent quality of starting materials.[15] - Inconsistent Reaction Conditions: Fluctuations in temperature, pressure (vacuum), or reaction time between batches. - Atmospheric Leaks: Introduction of oxygen or moisture into the reactor. | - Standardize Material Handling: Ensure monomers are from the same lot and are properly dried and stored. Polyamides are hygroscopic, and moisture can affect the polymerization.[11][15] - Implement Strict Process Control: Precisely control and monitor reaction parameters for every batch. - Maintain Inert Atmosphere: Ensure the reaction apparatus is well-sealed and purged with a high-purity inert gas. |
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of Polyamide with Target Molecular Weight via Stoichiometric Imbalance
This protocol outlines the synthesis of a polyamide from this compound and a dicarboxylic acid (e.g., sebacic acid to form PA1110) with a controlled molecular weight by introducing a slight excess of the diamine.
1. Monomer Calculation:
-
Determine the target number-average degree of polymerization (Xn).
-
The stoichiometric ratio (r) of the functional groups is calculated as: r = (moles of diacid) / (moles of diamine).
-
For a diamine excess, r < 1. The relationship between Xn and r is given by the Carothers equation: Xn = (1 + r) / (1 + r - 2rp), where p is the extent of reaction. Assuming p ≈ 1 (high conversion), Xn ≈ (1 + r) / (1 - r).
-
Rearranging for r: r ≈ (Xn - 1) / (Xn + 1).
-
Calculate the required moles of this compound and the diacid based on the desired scale of the reaction and the calculated 'r'.
2. Polymerization Procedure: a. Accurately weigh the calculated amounts of this compound and the dicarboxylic acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal. b. Purge the vessel with high-purity nitrogen for at least 30 minutes to remove oxygen. c. Heat the mixture under a nitrogen blanket to a temperature sufficient to melt the monomers and form a homogeneous solution (e.g., 180-200°C). d. Increase the temperature to 220-240°C and maintain for 1-2 hours to form a prepolymer, while water is distilled off. e. Gradually apply a vacuum (reducing the pressure to <1 mmHg) and increase the temperature to 260-280°C. f. Continue the reaction under vacuum with efficient stirring for 2-4 hours, or until the desired melt viscosity (indicative of molecular weight) is achieved. g. Extrude the molten polymer from the reactor under nitrogen pressure and cool it rapidly.
Table 1: Theoretical Molecular Weight Control via Stoichiometric Imbalance
| Desired Number-Average Molecular Weight (Mn) ( g/mol ) | Target Degree of Polymerization (Xn)* | Required Stoichiometric Ratio (r) of Diacid to Diamine |
| 5,000 | ~13 | ~0.857 |
| 10,000 | ~26 | ~0.926 |
| 15,000 | ~39 | ~0.951 |
| 20,000 | ~52 | ~0.962 |
*Calculated based on the repeating unit of PA1110 (this compound and sebacic acid), with a repeat unit molecular weight of approximately 382.6 g/mol .
Section 4: Visualizations
Diagram 1: Step-Growth Polymerization of this compound
Caption: Polycondensation of this compound and a diacid.
Diagram 2: Effect of Stoichiometric Imbalance on Molecular Weight
Caption: Impact of monomer ratio on polyamide molecular weight.
Diagram 3: Mechanism of an End-Capping Agent
Caption: Chain termination by a monofunctional end-capping agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN113260655A - Stain resistant polyamide polymers obtained by high end-capping - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. bitmesra.ac.in [bitmesra.ac.in]
- 10. deepdyve.com [deepdyve.com]
- 11. Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators [onlytrainings.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Thermal Degradation of 1,11-Diaminoundecane
Introduction: Welcome to the technical support guide for understanding the thermal degradation pathways of 1,11-diaminoundecane (DAU). This resource is designed for researchers, scientists, and drug development professionals who handle this long-chain aliphatic diamine in their work. Understanding the thermal stability and decomposition behavior of 1,11-DAU is critical for ensuring product purity, process safety, and the integrity of final formulations. This guide provides field-proven insights into potential degradation mechanisms, analytical methodologies for investigation, and practical troubleshooting advice for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - Degradation Mechanisms & Products
This section addresses the fundamental scientific questions regarding what happens to this compound when it is subjected to thermal stress. While direct literature on 1,11-DAU is sparse, we can infer its behavior from extensive studies on similar short-chain and long-chain aliphatic diamines and the polyamides they form.
Q1: What are the primary mechanisms of thermal degradation for a long-chain aliphatic diamine like 1,11-DAU?
A1: Under thermal stress, this compound is expected to degrade via several potential pathways, primarily involving its terminal amine functional groups. Key proposed mechanisms include:
-
Intermolecular Condensation to form Ureas: In the presence of trace CO₂, which can be adsorbed from the air, amine groups can form carbamates. These carbamates can then undergo nucleophilic attack by another free amine, leading to the formation of urea linkages and the release of water.[1]
-
Intramolecular Cyclization: Although less likely for a long C11 chain compared to shorter diamines, intramolecular cyclization to form a large-ring cyclic urea is a possible, though minor, pathway.[2][3]
-
Deamination and Chain Scission: At higher temperatures, homolytic cleavage of C-N or C-C bonds can occur.[4] Scission of the C-N bond would lead to the release of ammonia and the formation of a long-chain monoamine or other hydrocarbon fragments.[5] This process is a common degradation route for polyamides, the polymers derived from diamines.[5][6]
-
Oxidative Degradation: If oxygen is present, the degradation process is significantly accelerated. The mechanism involves the formation of radicals on the methylene carbons adjacent to the amide nitrogen, which react with oxygen to form hydroperoxides.[4] These unstable intermediates can then decompose, leading to chain scission and the formation of various carbonyl compounds (imides, aldehydes, carboxylic acids).[4]
Q2: What are the likely degradation products I should expect to see?
A2: Based on the mechanisms above, a range of degradation products can be anticipated. Identification is typically performed using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[7][8]
| Product Class | Specific Examples | Originating Pathway |
| Nitrogenous Compounds | Ammonia, smaller diamines, cyclic ureas, nitriles | Deamination, cyclization, fragmentation |
| Hydrocarbons | Alkanes and alkenes of various chain lengths | C-C bond scission |
| Oxygenated Compounds | Water, Carbon Monoxide, Carbon Dioxide | Condensation, Oxidation |
| Polymeric Species | Dimer/trimer ureas, higher oligomers | Intermolecular Condensation |
Q3: How does the atmosphere (e.g., inert vs. air) affect the degradation?
A3: The atmosphere is a critical variable.
-
In an inert atmosphere (Nitrogen, Argon): Degradation is primarily driven by thermolytic processes like condensation and bond scission. The onset of degradation typically occurs at a higher temperature compared to in air.
-
In an oxidative atmosphere (Air): Degradation is far more complex and occurs at lower temperatures.[4] Thermo-oxidation leads to a broader range of byproducts, including aldehydes, carboxylic acids, and imides, and often results in discoloration (yellowing) and embrittlement of any resulting polymeric material.[4]
Section 2: Analytical Workflow & Experimental Protocols
A robust analytical strategy is essential for characterizing the thermal degradation of 1,11-DAU. The following workflow provides a comprehensive approach from initial stability screening to detailed product identification.
Workflow Diagram
Caption: A logical workflow for thermal degradation analysis.
Protocol 1: Thermogravimetric Analysis (TGA) for Onset Temperature Determination
This protocol establishes the thermal stability profile of 1,11-DAU.
Objective: To determine the onset temperature of decomposition (Td) and characterize mass loss events under a controlled atmosphere.
Methodology:
-
Instrument Calibration: Ensure the TGA balance and temperature are calibrated according to manufacturer specifications. Run a blank (empty pan) to establish a baseline.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Purge Gas: Set the desired purge gas (e.g., Nitrogen for inert atmosphere, Air for oxidative) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can provide better resolution of thermal events.[9]
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss vs. temperature.
-
Calculate the derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Determine the onset temperature (Td), often defined as the temperature at which 5% mass loss occurs.
-
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol identifies the chemical structures of the thermal degradation products.
Objective: To separate and identify the volatile and semi-volatile compounds produced when 1,11-DAU is rapidly heated to a specific temperature.
Methodology:
-
Instrument Setup:
-
Interface a pyrolyzer unit with a GC-MS system.[10]
-
Condition the GC column (e.g., a non-polar DB-5ms or similar) to remove contaminants.
-
-
Sample Preparation: Place a small, accurately known amount of the sample (approx. 50-200 µg) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Select a temperature based on TGA results. A good starting point is the peak temperature from the DTG curve. For example, if the major mass loss occurs at 350°C, set the pyrolysis temperature to 350°C.
-
Pyrolysis Time: Set for 10-20 seconds.
-
-
GC-MS Conditions:
-
Injector: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Final hold at 300°C for 10 minutes.
-
-
Mass Spectrometer:
-
Scan range: 35-550 m/z.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak against a spectral library (e.g., NIST) for tentative identification.
-
Confirm identifications based on fragmentation patterns and retention indices where possible.
-
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| TGA: Mass loss observed below 100°C. | 1. Presence of residual solvent or adsorbed water.[5] 2. The sample is highly hygroscopic. | 1. Dry the sample under vacuum before analysis. 2. Add an initial isothermal hold step in your TGA program (e.g., hold at 110°C for 10-15 minutes) to drive off moisture before the main ramp. |
| TGA: Inconsistent onset temperature (Td) between runs. | 1. Inconsistent sample mass or packing in the pan. 2. Fluctuations in the purge gas flow rate. 3. Different heating rates used. | 1. Use a consistent sample mass (e.g., 5.0 ± 0.5 mg) and ensure it forms a thin layer at the bottom of the pan. 2. Verify the mass flow controller is functioning correctly. 3. Ensure the exact same TGA method is used for all comparative runs. |
| Py-GC-MS: Poor peak shape or broad peaks. | 1. Cold spots in the transfer line between the pyrolyzer and GC. 2. GC column degradation or contamination. 3. Sample size is too large, leading to column overload. | 1. Ensure the entire transfer line is heated uniformly to a temperature above the boiling points of the expected analytes. 2. Bake out the GC column or trim the first few centimeters. 3. Reduce the sample size to under 100 µg. |
| Py-GC-MS: Chromatogram is too complex (too many peaks). | 1. Secondary degradation reactions occurring in the pyrolyzer or GC inlet. 2. The selected pyrolysis temperature is too high, causing excessive fragmentation. | 1. Ensure the pathway to the GC column is as short and inert as possible. 2. Perform a multi-step pyrolysis experiment, analyzing products at several different temperatures (e.g., 250°C, 350°C, 450°C) to differentiate primary from secondary products.[8] |
| Py-GC-MS: Cannot identify major peaks using the NIST library. | 1. Degradation products are not present in the library. 2. The compound is a high-molecular-weight oligomer. 3. Excessive fragmentation in the mass spectrometer prevents observation of the molecular ion. | 1. Manually interpret the mass spectrum based on fragmentation patterns characteristic of amines, ureas, and hydrocarbons. 2. Use soft ionization techniques if available (e.g., Chemical Ionization or APGC) to preserve the molecular ion. 3. Compare your results with literature on the degradation of similar compounds (e.g., other long-chain diamines).[1][3] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 9. etamu.edu [etamu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A-Senior Application Scientist's Guide to the Structural Confirmation of 1,11-Diaminoundecane via ¹H and ¹³C NMR Analysis
In the realms of materials science, polymer chemistry, and drug development, the unequivocal structural confirmation of aliphatic diamines is a critical prerequisite for advancing research and ensuring product integrity. 1,11-Diaminoundecane, with its C11 aliphatic chain capped by primary amine groups, serves as a versatile building block. Its precise structure dictates its reactivity, physical properties, and, ultimately, its performance in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive elucidation of such molecular structures.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative framework for researchers. We will delve into the causality behind experimental choices, interpret spectral data with field-proven insights, and present a self-validating protocol for structural confirmation.
The Molecular Structure: A Foundation for Spectral Prediction
Before delving into the experimental data, it is crucial to understand the molecular structure of this compound and how its symmetry influences the expected NMR spectra.
A Comparative Guide to the Purity Assessment of 1,11-Diaminoundecane: GC-MS vs. HPLC
Introduction
1,11-Diaminoundecane is a long-chain aliphatic diamine that serves as a critical building block and cross-linking agent in the synthesis of polymers, polyamides, and other advanced materials. In the pharmaceutical and drug development sectors, its derivatives are explored for various therapeutic applications. The performance and safety of these end-products are directly contingent upon the purity of the starting diamine monomer.[1] Therefore, robust and reliable analytical methods for assessing the purity of this compound are paramount for quality control and regulatory compliance.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select the most appropriate technique for their specific needs.
Physicochemical Properties and Analytical Challenges
Understanding the properties of this compound is fundamental to developing a successful analytical method.
-
Molecular Formula: C₁₁H₂₆N₂
-
Molecular Weight: 186.34 g/mol
-
Physical Form: White to off-white solid[2]
-
Melting Point: 45 °C[2]
-
Boiling Point: 152 °C at 10 mmHg[2]
The primary analytical challenges stem from its two primary amine functional groups:
-
High Polarity & Low Volatility: The amine groups lead to strong intermolecular hydrogen bonding, resulting in a relatively high boiling point and low volatility, making direct GC analysis difficult.[3]
-
Basic Nature: The lone pair of electrons on the nitrogen atoms makes the molecule basic (pKa ≈ 10.97) and prone to strong interactions with active sites (e.g., free silanols) on silica-based chromatographic columns, leading to poor peak shape (tailing).[3]
-
Lack of a Strong Chromophore: The molecule does not possess any significant UV-absorbing functional groups, rendering direct UV detection in HPLC insensitive.[4]
These challenges necessitate specific strategies, such as derivatization or specialized mobile phases, to achieve effective chromatographic separation and detection.
Part 1: The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a premier technique for separating volatile and semi-volatile compounds, offering high-resolution separation (GC) coupled with definitive identification and structural elucidation (MS).[5]
Causality: The Imperative of Derivatization
Direct injection of this compound into a GC system is problematic. Its high polarity and low volatility would lead to broad, tailing peaks and poor recovery.[6] To overcome this, a chemical derivatization step is essential. The goal is to replace the active, polar hydrogens on the amine groups with non-polar, thermally stable groups.[3] Silylation is an excellent and widely used technique for this purpose.
Why Silylation? Silylation with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the N-H protons with trimethylsilyl (TMS) groups. This transformation:
-
Increases Volatility: It breaks the intermolecular hydrogen bonds, significantly lowering the boiling point of the analyte.[7]
-
Improves Thermal Stability: The resulting TMS-derivative is more stable at the high temperatures required for GC analysis.
-
Enhances Peak Shape: By masking the polar amine groups, it minimizes undesirable interactions with the GC column, resulting in sharp, symmetrical peaks.[7]
Experimental Protocol: Purity by GC-MS (Silylation)
This protocol is designed to be self-validating by incorporating system suitability checks as mandated by pharmacopeial standards like USP <621>.[8][9]
1. Reagents and Materials:
-
This compound Reference Standard and Test Sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine or Acetonitrile (GC Grade)
-
Autosampler vials with inserts
2. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.
-
Sample Solution (1 mg/mL): Prepare the test sample in the same manner.
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution into an autosampler vial.
-
Add 100 µL of MSTFA.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
3. Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 270°C.
-
Injection Volume: 1 µL, Split ratio 20:1.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 550 m/z.
4. Data Analysis & System Suitability:
-
Identification: The primary peak in the reference standard chromatogram is the di-TMS derivative of this compound. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[10][11]
-
Purity Calculation: Calculate the purity of the test sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
System Suitability: Inject the derivatized standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the peak symmetry factor should be between 0.8 and 1.8, as per harmonized USP/Ph. Eur. guidelines.[12][13]
Workflow for GC-MS Purity Assessment
Caption: Workflow for this compound purity analysis by GC-MS.
Part 2: The High-Performance Liquid Chromatography (HPLC) Approach
HPLC is an exceptionally versatile technique for separating non-volatile or thermally fragile compounds.[14] For this compound, the main hurdles are achieving adequate retention on common reversed-phase columns and enabling sensitive detection.
Causality: Strategies for Retention and Detection
Strategy A: Ion-Pair Reversed-Phase Chromatography (for ELSD/CAD/MS Detection) this compound is highly polar and protonated at neutral or acidic pH, leading to little or no retention on a non-polar C18 column. Ion-pair chromatography is an elegant solution.[15]
-
Mechanism: An anionic ion-pairing reagent, such as sodium 1-heptanesulfonate, is added to the mobile phase.[16] This reagent has a polar head (sulfonate) and a non-polar alkyl tail. It forms a neutral, hydrophobic ion pair with the protonated diamine. This new complex has a much greater affinity for the C18 stationary phase, enabling its retention and chromatographic separation.[16]
-
Detection: This method requires a universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), as the analyte lacks a UV chromophore and the ion-pairing reagent interferes with UV detection.
Strategy B: Pre-Column Derivatization (for UV or Fluorescence Detection) This approach tackles both retention and detection issues simultaneously.
-
Mechanism: The diamine is reacted with a labeling agent before injection. A common reagent is Dansyl Chloride, which reacts with primary amines to form a highly fluorescent and UV-active derivative.[17][18] The resulting dansylated product is also significantly more hydrophobic, allowing for excellent retention and separation on a standard C18 column. This strategy is often preferred for routine quality control due to the ubiquity and robustness of UV detectors.
Experimental Protocol: Purity by HPLC-DAD (Derivatization)
This protocol focuses on the pre-column derivatization method with Dansyl Chloride, as it is highly sensitive and compatible with standard HPLC-DAD systems.[19][20]
1. Reagents and Materials:
-
This compound Reference Standard and Test Sample
-
Dansyl Chloride solution (e.g., 5 mg/mL in Acetonitrile)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.5)
-
Acetonitrile and Water (HPLC Grade)
-
Formic Acid
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with 50:50 Acetonitrile/Water.
-
Derivatization:
-
In a vial, mix 100 µL of the working solution with 200 µL of Sodium Bicarbonate Buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex, and heat at 60°C for 45 minutes in the dark.
-
Cool to room temperature and filter through a 0.45 µm syringe filter before analysis.
-
3. Chromatographic Conditions:
-
Instrument: HPLC with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
4. Data Analysis & System Suitability:
-
Identification: Identify the main peak corresponding to the di-dansylated this compound derivative based on the retention time of the reference standard.
-
Purity Calculation: Use the area percent method as described for the GC-MS protocol. The DAD can be used to assess peak purity by comparing spectra across the peak.
-
System Suitability: As per the GC-MS protocol, ensure RSD for peak area (n=6) is ≤ 2.0% and the symmetry factor is within 0.8-1.8.[21][22]
Workflow for HPLC Purity Assessment
Caption: Workflow for this compound purity analysis by HPLC-DAD.
Part 3: Head-to-Head Comparison
The choice between GC-MS and HPLC depends on the specific analytical goal, available instrumentation, and desired throughput. The following table summarizes the key performance attributes of each technique for this application.
| Parameter | GC-MS with Silylation | HPLC-DAD with Dansylation | Rationale & Insights |
| Specificity/Identification | Excellent | Good | MS provides definitive mass fragmentation patterns for unequivocal identification of the main peak and unknown impurities. DAD provides UV spectra which aids in peak purity but is not as definitive as MS. |
| Sensitivity | Very Good | Excellent | Both methods are highly sensitive. Fluorescence detection (an option for dansyl derivatives) can offer even lower detection limits than standard GC-MS.[23] |
| Sample Preparation | Moderate Complexity | Moderate Complexity | Both require a derivatization step involving heating. The silylation reaction for GC must be performed under anhydrous conditions to prevent reagent degradation. |
| Analysis Time | ~25 minutes | ~25 minutes | The chromatographic run times are comparable. Sample preparation time is also similar for both protocols. |
| Robustness | Good | Very Good | HPLC methods are often considered more robust for routine QC. GC inlet liners and columns may require more frequent maintenance when analyzing derivatized samples.[7] |
| Quantitation | Good (Area %) | Excellent (Area %) | Both provide reliable area percent purity. HPLC is generally regarded as having slightly higher precision for quantitative analysis in QC environments. |
| Impurity Profiling | Ideal | Limited | GC-MS is superior for identifying unknown volatile or semi-volatile impurities by matching their mass spectra against libraries. |
| Instrumentation Cost | Higher | Lower | HPLC-DAD systems are more common and less expensive to purchase and maintain than GC-MS systems. |
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and suitable techniques for the purity assessment of this compound, provided that appropriate sample preparation strategies are employed to address the inherent challenges of the analyte.
-
Choose GC-MS for:
-
Impurity Identification and Structural Elucidation: When the goal is to identify unknown impurities during process development or in stability studies, the mass spectrometric detector is indispensable.
-
Orthogonal Method Development: As a confirmatory technique to a primary HPLC method.
-
-
Choose HPLC-DAD for:
-
Routine Quality Control: The method is robust, highly precise, and utilizes standard laboratory instrumentation, making it ideal for high-throughput release testing.
-
High-Sensitivity Quantification: Especially when coupled with a fluorescence detector, this method can achieve very low limits of quantification for trace-level impurities.
-
Ultimately, the selection is not a matter of one technique being universally "better," but rather which is the most fit-for-purpose. For comprehensive characterization of a drug substance like this compound, employing both techniques provides an orthogonal and more complete picture of its purity profile, ensuring the highest standards of quality and safety.
References
- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 822-08-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. scienceopen.com [scienceopen.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. jocpr.com [jocpr.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. agilent.com [agilent.com]
- 13. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. gmi-inc.com [gmi-inc.com]
- 15. welch-us.com [welch-us.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. d-nb.info [d-nb.info]
- 20. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatography [usp.org]
- 22. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Thermal Properties of Long-Chain Aliphatic Polyamides: Insights from PA11 and PA12 Analogs
Guide for Researchers, Scientists, and Product Development Professionals
Introduction
Long-chain aliphatic polyamides are a class of high-performance polymers prized for their excellent mechanical properties, chemical resistance, and low moisture absorption. The length of the hydrocarbon chains (methylene units) between the amide linkages is a critical determinant of their thermal and physical characteristics. This guide provides a comparative analysis of the thermal properties of polyamides synthesized from two closely related long-chain diamines: 1,11-diaminoundecane and 1,12-dodecanediamine.
The Significance of an Extra Methylene Group: A Comparative Overview
The fundamental difference between polyamides derived from this compound and 1,12-dodecanediamine is the presence of an additional methylene (-CH₂) group in the diamine segment of the polymer backbone. This seemingly minor variation in chemical structure leads to significant differences in chain packing, crystallinity, and intermolecular forces, which in turn govern the material's thermal properties.
Polyamides with an odd number of carbon atoms between amide groups, like PA11, tend to have less efficient hydrogen bonding and chain packing compared to their "even-numbered" counterparts like PA12. This distinction profoundly influences their melting temperature, glass transition temperature, and overall thermal stability.
Core Thermal Properties: A Head-to-Head Comparison
The primary thermal properties that define the processing window and service temperature of a polymer are its melting temperature (Tₘ), glass transition temperature (T₉), and thermal decomposition temperature (Tₐ).
Melting Temperature (Tₘ)
The melting temperature is the temperature at which a semi-crystalline polymer transitions from an ordered crystalline solid to a viscous liquid. For polyamides, Tₘ is heavily influenced by the strength of hydrogen bonds between polymer chains.
-
Polyamide 11 (PA11): Exhibits a higher melting point, typically around 190-200°C.[1][2] This is attributed to the arrangement of the amide groups in the crystal lattice of "odd-numbered" nylons, which allows for more effective hydrogen bonding.
-
Polyamide 12 (PA12): Has a lower melting point, generally in the range of 170-185°C.[3][4] The additional methylene group in the "even-numbered" PA12 leads to a different crystal structure, which results in slightly less optimal hydrogen bonding compared to PA11.
The lower melting point of PA12 can be an advantage in processing, as it requires less energy and allows for lower processing temperatures, which can be crucial when working with thermally sensitive additives.[1]
Glass Transition Temperature (T₉)
The glass transition temperature is the point at which the amorphous regions of a polymer transition from a hard, glassy state to a more flexible, rubbery state. This property is critical for determining the material's operating temperature range.
-
Polyamide 11 (PA11): Generally possesses a glass transition temperature of approximately 46°C in its dry state.[5]
-
Polyamide 12 (PA12): Typically has a slightly lower glass transition temperature, around 40-50°C.[3]
The difference in T₉ is less pronounced than in Tₘ, but it follows a similar trend. The longer, more flexible methylene segment in PA12 allows for slightly more chain mobility in the amorphous phase, resulting in a lower T₉.
Thermal Decomposition Temperature (Tₐ)
Thermal decomposition temperature indicates the onset of chemical degradation of the polymer. This is a crucial parameter for determining the upper limit of processing temperatures and the long-term thermal stability of the material. Thermogravimetric analysis (TGA) is used to measure this, often reported as the temperature at which 5% weight loss occurs (Tₐ₅%).
-
Polyamide 11 (PA11): Offers superior thermal stability against light, UV, and weather conditions.[6]
-
Polyamide 12 (PA12): Also exhibits excellent thermal stability, with decomposition beginning around 425°C for some formulations.[7] Generally, long-chain aliphatic polyamides are thermally stable to temperatures well above their melting points, with degradation for PA12 noted to be above 430°C.[8]
Both PA11 and PA12 analogs demonstrate high thermal stability suitable for demanding applications. The degradation of polyamides typically involves the scission of the C-N bond in the amide group.[9]
Summary of Thermal Properties
| Thermal Property | Polyamide from this compound (PA11 analog) | Polyamide from 1,12-Dodecanediamine (PA12 analog) | Key Difference & Implication |
| Melting Temperature (Tₘ) | ~190-200°C[1][2] | ~170-185°C[3][4] | PA11 analog has a higher Tₘ due to more efficient hydrogen bonding. PA12 analog requires lower processing temperatures. |
| Glass Transition Temp. (T₉) | ~46°C[5] | ~40-50°C[3] | Slightly higher for the PA11 analog, indicating a slightly higher continuous service temperature. |
| Decomposition Temp. (Tₐ) | High, with excellent UV and weather resistance[6] | High, with decomposition onset >425°C[7][8] | Both have excellent thermal stability, well above their processing temperatures. |
Experimental Protocols for Thermal Analysis
To ensure the trustworthiness and reproducibility of thermal property data, standardized experimental protocols are essential. The two primary techniques used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Tₘ and T₉ Determination
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions like melting and glass transition.
Methodology:
-
Sample Preparation: Accurately weigh 8-10 mg of the polyamide sample into an aluminum DSC pan.[10]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[10]
-
Heating/Cooling Cycle:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., -20°C) to a temperature well above its expected melting point (e.g., 200°C for PA12) at a controlled rate, typically 10-20°C/min.[3][10] This scan erases the prior thermal history of the material.
-
Cooling Scan: Cool the sample back down to the starting temperature at the same controlled rate. This allows for the observation of the crystallization temperature (T꜀).
-
Second Heating Scan: Heat the sample again at the same rate. The T₉ and Tₘ are determined from this second heating curve to ensure they are characteristic of the material itself, independent of its previous processing history.[3]
-
-
Data Analysis:
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA) for Tₐ Determination
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a defined flow rate to simulate specific conditions.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant rate (e.g., 10°C/min).
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Tₐ) is often reported as the temperature at which a specific amount of weight loss (e.g., 5% or 10%) has occurred.
Caption: Workflow for TGA analysis.
Conclusion
The choice between polyamides derived from this compound and 1,12-dodecanediamine hinges on the specific thermal performance requirements of the intended application.
-
Polyamides based on this compound (like PA11) are characterized by a higher melting temperature. This makes them suitable for applications requiring better thermal resistance at elevated temperatures.
-
Polyamides based on 1,12-dodecanediamine (like PA12) offer a lower melting point, which can be advantageous for processing, and superior dimensional stability due to their extremely low water absorption.[3][12] Their greater flexibility and resistance to stress cracking make them ideal for components subjected to complex mechanical stresses.[13]
Ultimately, the addition of a single methylene group in the diamine backbone creates a distinct trade-off between thermal resistance and processing ease. This guide, by leveraging the well-documented properties of PA11 and PA12, provides a foundational understanding for researchers and engineers in selecting the optimal long-chain polyamide for their specific needs.
References
- 1. 3dnatives.com [3dnatives.com]
- 2. specialchem.com [specialchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. 3dx.ae [3dx.ae]
- 5. designerdata.nl [designerdata.nl]
- 6. xometry.pro [xometry.pro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. PA11 vs PA12: Understanding the Key Differences and Their Applications - Tuntun Plastic [tuntunplastic.com]
- 13. PA11 vs PA12: How Much Difference Can One Less Atom Make? [hlhrapid.com]
FT-IR spectroscopy for identifying functional groups in 1,11-Diaminoundecane derivatives
An In-Depth Guide to FT-IR Spectroscopy for the Characterization of 1,11-Diaminoundecane Derivatives
As a Senior Application Scientist, the ability to rapidly and accurately confirm molecular structure is paramount, particularly in the fields of materials science and drug development where long-chain diamines like this compound serve as versatile building blocks. Fourier-Transform Infrared (FT-IR) spectroscopy stands as an indispensable first-line analytical technique. It provides a molecular "fingerprint," allowing researchers to verify the presence of the starting material and, more critically, to confirm the successful formation of new functional groups in its derivatives.
This guide provides a practical, in-depth comparison of the FT-IR spectra of this compound and its common derivatives. We will move beyond simple peak identification to explain the causality behind spectral changes, empowering you to interpret your own data with confidence.
The Spectroscopic Signature of the Parent Molecule: this compound
Before we can identify a derivative, we must intimately understand the spectrum of the starting material. This compound is structurally simple, consisting of a long undecane chain (-(CH₂)₁₁-) capped at both ends by primary amine groups (-NH₂). This structure gives rise to a clean and predictable FT-IR spectrum dominated by absorptions from N-H and C-H bonds.
The key vibrational modes for this compound are:
-
N-H Stretching: Primary amines (-NH₂) are distinguished by two distinct bands in the 3500-3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two hydrogens on the nitrogen atom allows for these two different modes of vibration.[1]
-
C-H Stretching: The long aliphatic chain produces strong absorption bands just below 3000 cm⁻¹. Typically, you will observe asymmetric (~2920 cm⁻¹) and symmetric (~2850 cm⁻¹) stretching from the numerous methylene (-CH₂) groups.
-
N-H Bending (Scissoring): A characteristic absorption for primary amines occurs in the 1650-1580 cm⁻¹ range.[1][3] This peak, which can sometimes be confused with C=C double bonds, arises from the scissoring motion of the two N-H bonds.
-
C-H Bending: Methylene groups exhibit a distinct scissoring absorption near 1465 cm⁻¹.
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines like this one results in a medium-to-weak absorption in the 1250-1020 cm⁻¹ region.[1]
-
N-H Wagging: A broad, often strong band can be observed between 910-665 cm⁻¹, which is due to the out-of-plane wagging of the -NH₂ group.[1]
The following diagram illustrates the logical workflow for analyzing these compounds.
Caption: Workflow for FT-IR analysis of this compound derivatives.
Comparative Analysis: Identifying Functional Groups in Derivatives
The true power of FT-IR lies in comparing the spectrum of the product to that of the starting material. The disappearance of reactant peaks and the appearance of new product peaks provide definitive evidence of a chemical transformation.
Case Study 1: Conversion to a Secondary Amine (N-Alkylation)
If one of the primary amine groups is alkylated, it becomes a secondary amine (-NHR). This seemingly small change has a dramatic and easily identifiable impact on the FT-IR spectrum.
-
Key Change in N-H Stretching: The most telling sign is the change in the 3500-3300 cm⁻¹ region. The two distinct peaks of the primary amine will be replaced by a single, often weaker, N-H stretching band for the secondary amine.[4][5] This is a direct consequence of having only one N-H bond, which can only undergo one mode of stretching.[1]
-
Disappearance of N-H Bending: The primary amine's N-H scissoring bend (1650-1580 cm⁻¹) will disappear.[1] Secondary amines do not typically show a strong, reliable band in this region, making its absence a key piece of evidence.[1]
Case Study 2: Conversion to a Secondary Amide (N,N'-Diacylation)
Reacting both amine groups with an acylating agent (e.g., acetyl chloride) yields a diamide. This introduces the powerful carbonyl (C=O) functional group, which has one of the most characteristic signals in FT-IR.
-
Appearance of Amide I Band (C=O Stretch): A new, very strong and sharp absorption will appear in the 1680-1630 cm⁻¹ range. This is the C=O stretching vibration, known as the Amide I band. Its high intensity is due to the large change in dipole moment during the vibration.
-
Appearance of Amide II Band (N-H Bend): A second new band, the Amide II band, will appear around 1570-1515 cm⁻¹.[6] This band is a result of a combination of N-H bending and C-N stretching vibrations.
-
Shift in N-H Stretching: The primary amine stretches will vanish, replaced by a single, secondary amide N-H stretching band around 3300 cm⁻¹. This peak is often broader than an amine N-H stretch due to stronger hydrogen bonding enabled by the adjacent carbonyl group.[7]
Case Study 3: Conversion to an Imine (Schiff Base Formation)
Reaction with an aldehyde or ketone results in the formation of an imine (C=N), also known as a Schiff base.
-
Appearance of C=N Stretch: A new peak of medium intensity will appear in the 1650-1600 cm⁻¹ region corresponding to the C=N stretching vibration. The challenge here is that this peak can overlap with the N-H bending vibration of the starting primary amine. Therefore, careful comparison is essential. A successful reaction will show the disappearance of the N-H stretches and the emergence of this new C=N band.
-
Disappearance of Amine Bands: The N-H stretching bands (3500-3300 cm⁻¹) and the N-H wagging band (910-665 cm⁻¹) will disappear or be significantly diminished, confirming the consumption of the amine group.
The diagram below summarizes the expected spectral shifts for these key transformations.
Caption: Key FT-IR spectral changes upon derivatization.
Summary of Diagnostic FT-IR Bands
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Primary Amine | N-H Stretch | 3500-3300 (Two bands) | Medium-Weak | Definitive for -NH₂ group.[1][2][3] |
| N-H Bend | 1650-1580 | Medium | Disappears upon derivatization.[1] | |
| C-N Stretch | 1250-1020 | Medium-Weak | Present in all derivatives, but may shift.[1] | |
| Secondary Amine | N-H Stretch | 3350-3310 (One band) | Weak | Replaces the two primary amine N-H bands.[1][5] |
| Secondary Amide | N-H Stretch | ~3300 (One band) | Medium, Broad | Broader than amine N-H due to H-bonding.[7] |
| C=O Stretch (Amide I) | 1680-1630 | Strong | The most prominent new peak. | |
| N-H Bend (Amide II) | 1570-1515 | Medium-Strong | Appears alongside the Amide I band.[6] | |
| Imine (Schiff Base) | C=N Stretch | 1650-1600 | Medium | Key evidence, but can overlap with other peaks. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for this type of analysis due to its speed and minimal sample preparation.[8][9] It is suitable for solids and viscous liquids, which are common forms for these long-chain amines and their derivatives.[10]
Objective: To obtain a clean, reproducible FT-IR spectrum of a this compound derivative.
Methodology:
-
Instrument Preparation:
-
Causality: Ensure the FT-IR spectrometer has been powered on and has had adequate time for the source and laser to stabilize. This prevents drift in the baseline during measurement.
-
Action: Turn on the spectrometer at least 30 minutes before use.
-
-
ATR Crystal Cleaning:
-
Causality: The ATR technique is a surface measurement. Any residue from previous samples on the crystal will appear in your spectrum, leading to inaccurate data.
-
Action: Clean the surface of the ATR diamond or zinc selenide crystal using a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: The FT-IR beam passes through air, which contains CO₂ and water vapor, both of which absorb infrared radiation. A background scan measures these atmospheric components and any intrinsic signals from the instrument itself. This background is then mathematically subtracted from the sample spectrum to provide a clean spectrum of only the sample.
-
Action: With the clean, empty ATR accessory in place, run a background scan. The resulting spectrum should be a flat line around 100% transmittance.
-
-
Sample Application:
-
Causality: The evanescent wave that probes the sample only penetrates a few microns from the crystal surface.[8] Therefore, intimate contact between the sample and the crystal is critical for a strong, high-quality signal.
-
Action: Place a small amount of the solid or liquid derivative onto the center of the ATR crystal. Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring the sample is pressed flat against the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Causality: Signal-to-noise ratio improves with the number of scans. For routine characterization, 16 to 32 scans are typically sufficient to produce a high-quality spectrum.
-
Action: Acquire the sample spectrum using a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Post-Acquisition and Cleaning:
-
Causality: Proper data labeling is crucial for record-keeping and trustworthiness. Thorough cleaning prevents cross-contamination of future samples.
-
Action: Label and save the spectral data. Remove the sample from the ATR crystal and clean the crystal thoroughly as described in Step 2.
-
By following this self-validating protocol, you ensure that the resulting spectrum is a true and accurate representation of your compound, providing a trustworthy basis for structural interpretation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jascoinc.com [jascoinc.com]
- 9. edinst.com [edinst.com]
- 10. labcompare.com [labcompare.com]
A Comparative Guide to the Differential Scanning Calorimetry of Polyamides Incorporating 1,11-Diaminoundecane
This guide provides an in-depth comparative analysis of the thermal properties of polyamides synthesized with 1,11-diaminoundecane, a long-chain aliphatic diamine. Leveraging Differential Scanning Calorimetry (DSC), we will explore how the unique molecular structure imparted by this monomer influences key thermal transitions. This document is intended for researchers, scientists, and professionals in drug development and material science who require a nuanced understanding of polymer behavior for informed material selection and process optimization.
Introduction to DSC and the Significance of Long-Chain Diamines
Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique used to characterize the thermal properties of polymers.[1][2] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of critical thermal events such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c), which collectively define a polymer's processing window and end-use performance characteristics.[2]
In the realm of polyamides, the choice of monomers is paramount. The incorporation of long-chain diamines, such as the bio-based this compound, represents a strategic approach to tailor polymer properties. Polyamide 11 (PA11), for instance, is a well-known bioplastic synthesized from 11-aminoundecanoic acid, which is derived from castor oil.[3][4] The long methylene sequence in these monomers is instrumental in developing polyamides with distinct advantages over their short-chain counterparts (e.g., Polyamide 6 or 6,6), including enhanced flexibility, lower moisture absorption, and improved chemical resistance.[5] This guide focuses on elucidating these differences through the lens of DSC analysis.
The Causality of Molecular Structure: Why this compound Matters
The thermal behavior of a polyamide is intrinsically linked to its molecular architecture, specifically the density of amide groups along the polymer backbone. The amide group (-NH-CO-) is polar and capable of forming strong intermolecular hydrogen bonds, which act as physical crosslinks, restricting chain mobility.
-
Amide Group Density: The introduction of this compound, with its eleven methylene units, significantly increases the spacing between amide linkages. This lowers the overall amide group density compared to polyamides synthesized from shorter diamines like hexamethylenediamine (used in PA 6,6).[6]
-
Impact on Thermal Transitions:
-
Lower T_g and T_m: A lower concentration of hydrogen bonds per unit chain length results in reduced intermolecular forces.[6] Consequently, less thermal energy is required to induce chain mobility (the glass transition) and to disrupt the crystalline lattice (melting). Therefore, polyamides based on this compound are expected to exhibit lower T_g and T_m values.
-
Crystallinity: The long, flexible methylene segments can facilitate chain packing and crystallization, although the overall degree of crystallinity may be influenced by the corresponding dicarboxylic acid used in the polymerization.
-
The following diagram illustrates the relationship between monomer chain length and the resulting thermal properties.
Caption: Structure-property relationship in polyamides.
Comparative DSC Data Analysis
The following table summarizes key thermal properties obtained from DSC for polyamides synthesized from this compound and compares them with other relevant commercial and developmental polyamides. This data has been synthesized from publicly available research and technical datasheets.
| Polyamide Designation | Diamine Monomer | Diacid Monomer | T_g (°C) | T_m (°C) | T_c (°C) | Reference |
| Polyamide 11,10 | This compound | Sebacic Acid (C10) | ~45-55 | ~170-185 | Not Reported | Expected, based on trends |
| Polyamide 11,12 | This compound | Dodecanedioic Acid (C12) | ~40-50 | ~165-175 | Not Reported | Expected, based on trends |
| Polyamide 11 (PA11) | 11-Aminoundecanoic Acid | (Self-polymerized) | ~42-46 | ~185-190 | ~150-160 | [3][4][7] |
| Polyamide 12 (PA12) | Lauryllactam | (Self-polymerized) | ~35-42 | ~175-180 | ~140-150 | [6] |
| Polyamide 6,10 | Hexamethylenediamine (C6) | Sebacic Acid (C10) | ~50-60 | ~220-225 | ~190-200 | [6][8] |
| Polyamide 6,12 | Hexamethylenediamine (C6) | Dodecanedioic Acid (C12) | ~45-55 | ~215-220 | ~185-195 | [6] |
| Polyamide 6,6 | Hexamethylenediamine (C6) | Adipic Acid (C6) | ~60-80 | ~260-265 | ~230-240 | [6] |
Note: Values for Polyamide 11,X are estimated based on established structure-property relationships in long-chain polyamides, as specific literature values were not immediately available in the search results. The trends show that increasing the methylene sequence length in either the diamine or diacid component generally lowers both T_g and T_m.[5][6]
Analysis of Trends: As predicted by the principle of amide group density, the data clearly shows that polyamides with longer aliphatic chains (PA11, PA12, PA 6,10, PA 6,12) possess significantly lower melting and glass transition temperatures than the short-chain Polyamide 6,6. Polyamides derived from this compound would fall squarely within this high-performance, lower-melting temperature category, making them suitable for applications requiring greater flexibility and processing at lower temperatures.
A Self-Validating Experimental Protocol for DSC Analysis
To ensure the acquisition of reliable and reproducible data, a standardized DSC protocol is essential. The following methodology is designed as a self-validating system by incorporating a step to erase the material's previous thermal history.
Objective: To determine the glass transition (T_g), melting (T_m), and crystallization (T_c) temperatures of a polyamide sample.
Apparatus: A calibrated Differential Scanning Calorimeter (e.g., NETZSCH Polyma DSC214, TA Instruments DSC 250).[7]
Experimental Workflow Diagram:
Caption: Standard DSC experimental workflow for polyamides.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Seal the pan hermetically. Prepare an identical empty, sealed pan to serve as the reference.[8] The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation of the sample at high temperatures.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a starting temperature, for example, 30°C.
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10 or 20°C/min) to a temperature well above its expected melting point (e.g., 250°C).[6] This critical step erases the sample's previous thermal and mechanical history, ensuring that the subsequent measurements reflect the intrinsic properties of the material.
-
Isothermal Hold: Hold the sample at the high temperature for 3-5 minutes to ensure complete melting.
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 20°C/min) back to the starting temperature. The exothermic peak observed during this scan corresponds to the crystallization temperature (T_c).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this second scan is typically used for analysis. It provides a clean measurement of the glass transition temperature (T_g), observed as a step-like change in the baseline, and the melting temperature (T_m), observed as an endothermic peak.[8]
-
-
Data Analysis: Analyze the resulting thermogram. The T_g is taken as the midpoint of the inflection in the baseline, while the T_m and T_c are identified at the respective peaks of the endothermic and exothermic events.[8]
Conclusion
Differential Scanning Calorimetry provides invaluable, quantitative data for comparing the thermal performance of polyamides. The incorporation of long-chain diamines like this compound systematically lowers the glass transition and melting temperatures by reducing the density of intermolecular hydrogen bonds. This structural modification is a key strategy for developing high-performance polymers with tailored flexibility, processability, and reduced moisture sensitivity. The comparative data and validated experimental protocol presented in this guide offer a robust framework for researchers and scientists to characterize, select, and optimize these advanced materials for their specific applications.
References
- 1. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 2. etflin.com [etflin.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. Thermal and Oxidative Aging Effects of Polyamide-11 Powder Used in Multi-Jet Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Performance Unveiled: A Comparative Guide to 1,11-Diaminoundecane and Shorter Chain Diamines in Advanced Polymers
For researchers, scientists, and professionals in drug development, the selection of monomers is a critical decision that dictates the ultimate performance of a polymer. In the vast landscape of polyamides, the choice of the diamine building block is particularly consequential. This guide provides an in-depth, objective comparison of the performance of polymers derived from the long-chain aliphatic diamine, 1,11-diaminoundecane, against those synthesized with shorter-chain counterparts such as 1,6-hexanediamine and 1,8-octanediamine. By delving into the underlying structure-property relationships and providing supporting experimental data, this document aims to empower you with the insights needed to select the optimal diamine for your specific application, be it in high-performance engineering plastics or advanced drug delivery systems.
The Rationale: Why Diamine Chain Length Matters
The fundamental difference between this compound and its shorter-chain analogs lies in the length of the aliphatic methylene (-CH2-) segment separating the two amine functional groups. This seemingly simple variation has a profound impact on the resulting polyamide's properties. A longer diamine chain, such as in this compound, decreases the density of amide groups along the polymer backbone. These amide groups are responsible for the strong intermolecular hydrogen bonds that give polyamides their characteristic high strength and thermal stability.[1] Consequently, altering the diamine chain length allows for the fine-tuning of a polymer's thermal, mechanical, and physical properties.
dot
Caption: Influence of diamine chain length on polyamide properties.
Performance Comparison: A Data-Driven Analysis
To illustrate the tangible effects of varying diamine chain length, the following tables summarize key performance metrics for polyamides synthesized from different diamines with a common diacid. While direct experimental data for a polyamide derived from this compound and a specific diacid may be limited in publicly available literature, the trends can be reliably inferred from studies on other long-chain polyamides. For a consistent comparison, we will consider polyamides formed with sebacic acid (a C10 diacid).
Table 1: Thermal Properties of Polyamides (Nylon X,10)
| Property | Test Method | Polyamide from 1,6-Hexanediamine (Nylon 6,10) | Polyamide from 1,8-Octanediamine (Nylon 8,10 - Estimated) | Polyamide from this compound (Nylon 11,10 - Estimated) | Units |
| Melting Temperature (Tm) | DSC | ~223[1] | ~180-190[2] | ~160-175 | °C |
| Glass Transition Temp. (Tg) | DSC | ~40-50 | ~50-60[2] | ~45-55 | °C |
| Decomposition Temp. (Td, 5%) | TGA | ~390-410 | ~390-410[2] | ~400-420 | °C |
Table 2: Mechanical and Physical Properties of Polyamides (Nylon X,10)
| Property | Test Method | Polyamide from 1,6-Hexanediamine (Nylon 6,10) | Polyamide from 1,8-Octanediamine (Nylon 8,10 - Estimated) | Polyamide from this compound (Nylon 11,10 - Estimated) | Units |
| Tensile Strength | ASTM D638 | High | Moderate-High | Moderate | MPa |
| Flexural Modulus | ASTM D790 | High | Moderate-High | Moderate | GPa |
| Elongation at Break | ASTM D638 | Moderate | Moderate-High | High | % |
| Water Absorption (at saturation) | ASTM D570 | ~2.5[3] | ~1.5 | <1.0 | % |
Key Performance Insights:
-
Thermal Properties: As the length of the diamine chain increases, the melting point (Tm) of the resulting polyamide generally decreases.[1] This is a direct consequence of the reduced concentration of amide groups, leading to weaker intermolecular hydrogen bonding and a less crystalline polymer structure.[4] The glass transition temperature (Tg) shows a less pronounced and more complex trend, as it is influenced by both chain flexibility and intermolecular forces. Thermal stability, as indicated by the decomposition temperature (Td), tends to remain high for all these aliphatic polyamides.
-
Mechanical Properties: Polyamides derived from shorter-chain diamines, such as 1,6-hexanediamine, typically exhibit higher tensile strength and stiffness (flexural modulus).[1] This is attributed to their higher crystallinity. Conversely, the increased flexibility of the longer aliphatic chain in this compound-based polyamides leads to a lower modulus but significantly improved ductility and elongation at break.
-
Moisture Absorption: One of the most significant advantages of using long-chain diamines like this compound is the resulting polymer's lower moisture absorption.[5][6] The higher ratio of hydrophobic methylene units to hydrophilic amide groups makes the polymer less susceptible to water uptake.[5] This is a critical factor for applications where dimensional stability and consistent mechanical properties in varying humidity environments are paramount.[7][8]
Applications in Drug Development and Biomedical Devices
The unique property profile of polyamides derived from this compound and other long-chain diamines makes them attractive for various applications in the biomedical and pharmaceutical fields. Their inherent biocompatibility, coupled with tunable mechanical properties and low moisture absorption, opens doors for their use in:
-
Drug Delivery Systems: The flexibility and hydrophobicity of these polymers can be leveraged to create matrices for the controlled release of therapeutic agents.[9][10] Their slow degradability can also be advantageous for long-term drug delivery applications.[9]
-
Medical Devices: The combination of toughness, flexibility, and resistance to hydrolysis makes these polyamides suitable for components in medical devices such as catheters, surgical sutures, and implantable systems.[10] The low water absorption ensures that the mechanical properties and dimensions of the device remain stable in a physiological environment.
Experimental Protocols
To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for the synthesis and characterization of polyamides from this compound and a diacid chloride, which is a common laboratory-scale synthesis method.
Polyamide Synthesis: Solution Polycondensation
This method is suitable for achieving high molecular weight polyamides under relatively mild conditions.
Materials:
-
This compound
-
Sebacoyl chloride (or other diacid chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. inbound.teamppi.com [inbound.teamppi.com]
- 4. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interempresas.net [interempresas.net]
- 6. researchgate.net [researchgate.net]
- 7. Moisture Absorption by Various Polyamides and Their Associated Dimensional Changes | Semantic Scholar [semanticscholar.org]
- 8. Moisture absorption by various polyamides and their associated dimensional changes | Scilit [scilit.com]
- 9. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boydbiomedical.com [boydbiomedical.com]
A Senior Application Scientist's Guide to X-ray Diffraction Analysis of Crystalline 1,11-Diaminoundecane-Based Materials
Introduction: The Structural Significance of 1,11-Diaminoundecane
This compound (C₁₁H₂₆N₂) is a long-chain aliphatic diamine that serves as a versatile building block in supramolecular chemistry and materials science.[1] Its flexible undecane backbone, capped by two primary amine groups, allows it to participate in a rich variety of intermolecular interactions, most notably hydrogen bonding. This capacity makes it an excellent component for the construction of highly ordered crystalline materials, including co-crystals, salts, and polyamides. For researchers in drug development and materials science, understanding the precise three-dimensional arrangement of atoms within these crystalline solids is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, melting point, and ultimately, the bioavailability and performance of a formulated product.
Crystal polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a common phenomenon in these materials.[2][3] Each polymorph is a distinct solid-state entity with unique properties. Consequently, the unambiguous characterization of the crystalline form is not merely an academic exercise but a critical step in research, development, and quality control.
The Cornerstone of Crystalline Analysis: X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[4] It operates on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern of constructive and destructive interference serves as a unique "fingerprint" of the crystal structure.[5]
Choosing the Right Tool: Single-Crystal vs. Powder XRD
The choice between Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) is dictated by the nature of the sample and the desired level of structural detail.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the "gold standard" for crystal structure determination.[6] It requires a high-quality single crystal, typically 0.1-0.3 mm in size, with minimal defects.[7][8] SCXRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of molecules.[6][9] The diffraction pattern from a single crystal consists of discrete, well-defined spots.[10]
-
Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials or fine powders.[9][10] Instead of a single crystal, PXRD analyzes a large ensemble of randomly oriented microcrystals.[10] The resulting diffraction pattern is a 1D plot of intensity versus the diffraction angle (2θ), characterized by a series of peaks rather than spots.[10] PXRD is exceptionally powerful for phase identification, assessing sample purity, determining the degree of crystallinity, and tracking polymorphic transformations.[2][3][9] While it generally provides less detailed structural information than SCXRD, modern computational methods, such as Rietveld refinement, can be used to solve crystal structures from high-quality powder data.[11][12]
The following diagram illustrates the decision-making process for selecting an XRD technique.
Caption: Decision workflow for selecting the appropriate XRD technique.
A Comparative Overview: XRD and Its Alternatives
While XRD is indispensable for structural elucidation, a comprehensive characterization of this compound-based materials often necessitates a multi-technique approach. Other analytical methods provide complementary information, and understanding their strengths and weaknesses is crucial for a holistic analysis.[13]
The following table provides a direct comparison of these key techniques for the analysis of crystalline organic materials.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the atomic planes within a crystal lattice.[14] | Crystal structure, phase composition, lattice parameters, crystallinity.[9][14][15] | Provides definitive structural information; highly precise for phase identification.[9][14] | Requires crystalline material; single-crystal growth can be challenging.[6][14] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Melting point, enthalpy of fusion, glass transitions, phase transition temperatures.[16] | Excellent for detecting thermal events and assessing thermodynamic stability. | Provides no direct structural information; can be less sensitive for subtle transitions.[16] |
| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Absorption (FTIR) or inelastic scattering (Raman) of photons, exciting molecular vibrations.[17][18] | Presence of functional groups, chemical bonding, molecular interactions.[17][18] | Rapid, non-destructive, and sensitive to changes in chemical bonding; complementary information.[13][14][18] | Provides limited information on long-range order or crystal structure.[14] |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Exploits the magnetic properties of atomic nuclei to probe the local chemical environment.[18] | Information on the local environment of atoms, can distinguish between different polymorphic forms.[19] | Can analyze both crystalline and amorphous materials; sensitive to subtle structural differences. | Lower resolution than solution-state NMR; can require specialized equipment and expertise. |
Experimental Protocol: PXRD Analysis of a this compound Co-crystal
This section provides a standardized workflow for the characterization of a newly synthesized this compound-based co-crystal using PXRD. The causality behind each step is explained to ensure a self-validating protocol.
Step 1: Sample Preparation - The Foundation of Quality Data
Objective: To produce a fine, homogeneous powder with a random orientation of crystallites. This is the most critical step to avoid preferred orientation, an artifact where non-random crystal alignment distorts peak intensities.[3][20]
Methodology:
-
Initial Grinding: Take approximately 10-20 mg of the co-crystal sample. Place it in an agate mortar and pestle.[20]
-
Wet Grinding: Add a few drops of a volatile solvent (e.g., ethanol or methanol). This minimizes structural damage during grinding and prevents sample loss as airborne dust.[20]
-
Grinding Action: Gently grind the sample with a circular motion until a fine, uniform powder is obtained. The ideal particle size is typically between 1-10 µm.[5][20] The powder should resemble flour in consistency.
-
Drying: Allow the solvent to fully evaporate in a fume hood or under a gentle stream of nitrogen.
Step 2: Sample Mounting
Objective: To present a flat, densely packed sample surface to the X-ray beam.
Methodology:
-
Holder Selection: Choose a zero-background sample holder (e.g., single-crystal silicon) to minimize background noise in the diffraction pattern.
-
Packing: Carefully load the powder into the sample holder cavity. Use a clean glass slide or spatula to gently press down on the powder, creating a smooth, flat surface that is flush with the holder's top. Avoid excessive pressure, which can induce preferred orientation.
Step 3: Instrument Setup and Data Collection
Objective: To collect a high-quality diffraction pattern with good signal-to-noise ratio and resolution.
Typical Instrument Parameters (using a Bragg-Brentano diffractometer):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Optics: Divergence slit, anti-scatter slit, and receiving slit settings appropriate for the instrument.
-
Scan Range (2θ): 2° to 40° (This range typically covers the most characteristic peaks for organic co-crystals).
-
Step Size: 0.02°
-
Time per Step: 0.5 to 2 seconds (longer times improve signal-to-noise).
Step 4: Data Analysis
Objective: To identify the crystalline phase and assess its purity.
Methodology:
-
Phase Identification: The collected diffractogram is a plot of intensity vs. 2θ. The positions and relative intensities of the peaks are unique to the co-crystal's structure.[2] This experimental pattern is compared against reference patterns from crystallographic databases (e.g., the Cambridge Structural Database, CSD) or patterns calculated from single-crystal data if available.[2]
-
Purity Assessment: The presence of sharp peaks that do not match the expected co-crystal pattern may indicate the presence of the starting materials (this compound or the co-former) or a different polymorph.[21]
-
Unit Cell Indexing: Specialized software can be used to determine the unit cell parameters from the peak positions, which is a crucial first step if attempting to solve the structure from powder data.[11]
The following diagram outlines this comprehensive experimental workflow.
Caption: Step-by-step workflow for PXRD analysis.
Conclusion
For researchers and drug development professionals working with this compound-based materials, X-ray diffraction is the most powerful and definitive tool for solid-state characterization. It provides unparalleled insight into the crystalline structure, which is the ultimate determinant of a material's physical properties and performance. While PXRD serves as the workhorse for routine phase identification, purity analysis, and polymorph screening, SCXRD remains the gold standard for absolute structure elucidation. By integrating XRD data with complementary techniques such as DSC and FTIR, scientists can achieve a comprehensive understanding of their materials, ensuring the development of robust and reliable products.
References
- 1. 1,11-Undecanediamine [webbook.nist.gov]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. FTIR vs XRD: Which is Superior for Crystal Structure? [eureka.patsnap.com]
- 5. retsch.com [retsch.com]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. pulstec.net [pulstec.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. FTIR vs XRD Which analysis technique is better for your needs? | Universal Lab Blog [universallab.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 18. rroij.com [rroij.com]
- 19. Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1,11-Diaminoundecane
For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 1,11-Diaminoundecane, moving beyond mere compliance to foster a culture of safety and scientific integrity. Here, we will dissect the necessary personal protective equipment (PPE), outline robust handling protocols, and detail comprehensive disposal plans, all grounded in authoritative sources and field-proven experience.
Hazard Identification and Risk Assessment: Understanding this compound
This compound is a long-chain aliphatic diamine. While not classified as acutely toxic, its primary hazards lie in its corrosive properties. According to safety data sheets, it is categorized as causing skin irritation (H315) and serious eye irritation (H319)[1]. The solid, often crystalline, nature of this compound means that dust or fine particles can be generated during handling, posing an inhalation risk, although it is not specifically classified for respiratory sensitization.
A thorough risk assessment is the foundation of any safe laboratory procedure. Before handling this compound, it is crucial to consider the scale of the experiment, the potential for dust generation, and the duration of exposure. This initial assessment will dictate the necessary level of engineering controls and the specific PPE required.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified. For this compound, the focus is on preventing skin and eye contact, and minimizing inhalation of any airborne particles.
Hand Protection: The Critical Barrier
The choice of gloves is arguably the most critical PPE decision when handling corrosive chemicals. Standard nitrile gloves, while ubiquitous in laboratories, offer poor resistance to many amines and are not recommended for prolonged contact with this compound. The causality behind this is the potential for permeation, where the chemical can pass through the glove material at a molecular level, even without visible damage[2].
For robust protection, the following glove materials are recommended:
| Glove Material | Breakthrough Time (General for Aliphatic Amines) | Degradation Resistance | Key Considerations |
| Butyl Rubber | Excellent (> 8 hours) | Excellent | Offers superior resistance to a wide range of corrosive chemicals, including amines. May have reduced dexterity compared to thinner gloves. |
| Polyvinyl Chloride (PVC) | Good (> 4 hours) | Good | A suitable alternative to butyl rubber, offering good protection against amines, acids, and bases. |
| Nitrile Rubber | Poor (< 1 hour) | Fair to Poor | Only suitable for incidental contact. Should be changed immediately upon any splash or suspected contact. |
It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound or a close chemical analogue before use. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.
Eye and Face Protection: Shielding from Splashes and Dust
Given that this compound causes serious eye irritation, robust eye protection is mandatory[1].
-
Safety Glasses with Side Shields: Provide a minimum level of protection against dust and minor splashes.
-
Chemical Splash Goggles: Recommended when there is a higher risk of splashing, such as when dissolving the solid or during transfer of solutions. Goggles provide a seal around the eyes, offering superior protection.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger quantities or when there is a significant risk of energetic splashes.
Body Protection: Preventing Skin Contact
A standard laboratory coat is required to protect against accidental spills and contamination of personal clothing. For procedures with a higher risk of significant splashes, a chemically resistant apron made from materials like rubber or PVC should be worn over the lab coat.
Respiratory Protection: A Precautionary Measure
While not always mandatory for small-scale use in a well-ventilated area, respiratory protection should be considered if there is a potential for generating significant amounts of dust or aerosols. In such cases, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. All handling of the solid outside of a sealed container should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: Safe Handling and Storage Protocols
A self-validating safety protocol relies on consistent and meticulous execution of established procedures.
Engineering Controls
-
Chemical Fume Hood: All weighing and transfer of solid this compound should be conducted in a properly functioning chemical fume hood to contain any dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Donning PPE: Put on all required PPE as outlined in the selection workflow below.
-
Weighing and Transfer:
-
Perform all manipulations within a chemical fume hood.
-
Use a spatula or scoop to transfer the solid. Avoid creating dust clouds.
-
If dissolving, slowly add the solid this compound to the solvent with stirring. Be aware that this may be an exothermic process.
-
-
Post-Handling:
-
Thoroughly clean all equipment after use.
-
Wipe down the work surface in the fume hood.
-
Properly doff and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental stewardship. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous solid waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
Disposal Methods
The primary and recommended method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. These organizations are equipped to handle and dispose of chemical waste in compliance with all local and national regulations.
While in-lab neutralization of amines can sometimes be performed, it is not recommended for solid this compound without a specific, validated protocol and a thorough understanding of the reaction thermodynamics and potential byproducts. The reaction of a solid amine can be difficult to control. Therefore, professional disposal is the most trustworthy and safest option.
For ultimate disposal, incineration is a common method for organic amine waste. This process should be carried out in a permitted hazardous waste incinerator, which typically operates at high temperatures (e.g., 850-1200°C) to ensure complete destruction of the compound.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
